1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
Description
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Properties
CAS No. |
28073-88-3 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-9H2,1H3 |
InChI Key |
JMQHDBAXINKWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)N2CCCC2 |
Origin of Product |
United States |
Part 1: Synthesis of the Enamine Intermediate: 1-(Cyclohex-1-en-1-yl)pyrrolidine
An In-Depth Technical Guide to the Synthesis of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one, a vinylogous amide of significant interest to researchers in drug development and organic synthesis. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide field-proven insights for successful execution.
The synthetic strategy is anchored in the robust and highly reliable Stork Enamine Synthesis, a cornerstone of modern organic chemistry.[1][2] This two-part process begins with the formation of a nucleophilic enamine intermediate, which is subsequently acylated to yield the target compound. This methodology offers superior control and milder reaction conditions compared to traditional enolate chemistry, effectively minimizing common side reactions like poly-acylation.[2][3]
Vinylogous amides, also known as enaminones, are versatile building blocks for constructing a wide array of complex molecules, including various heterocyclic systems and natural products.[4][5][6] Their unique electronic structure and reactivity make them valuable synthons for medicinal and materials chemistry.
The foundational step in this synthesis is the conversion of a simple ketone, cyclohexanone, into a highly nucleophilic enamine. This transformation temporarily converts the electrophilic carbonyl carbon into a nucleophilic α-carbon, setting the stage for carbon-carbon bond formation.[3]
Theoretical Framework: The Causality of Enamine Formation
The reaction between a ketone (cyclohexanone) and a secondary amine (pyrrolidine) proceeds via an acid-catalyzed condensation mechanism.[7] The key stages are:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The secondary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized iminium ion.
-
Deprotonation: A base (typically another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond of the enamine.
The choice of pyrrolidine is deliberate. For unsymmetrical ketones, pyrrolidine often favors the formation of the less-substituted (kinetic) enamine, which is sterically more accessible and highly reactive at the α-carbon.[7] This is attributed to the favorable geometry of the five-membered ring in the transition state.[7]
Experimental Protocol: Enamine Formation
Objective: To synthesize 1-(cyclohex-1-en-1-yl)pyrrolidine from cyclohexanone and pyrrolidine via azeotropic dehydration.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add cyclohexanone, a 1.2 to 1.5 molar excess of pyrrolidine, and a catalytic amount of p-TsOH (approx. 0.01 eq). Add sufficient toluene to fill the Dean-Stark trap and immerse the reactants.
-
Reaction: Heat the mixture to reflux. Water, a byproduct of the condensation, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(cyclohex-1-en-1-yl)pyrrolidine, can often be used directly in the next step. If necessary, it can be purified by vacuum distillation. The product is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[8]
Workflow: Enamine Synthesis
Caption: Workflow for the synthesis of the enamine intermediate.
Part 2: Acylation of the Enamine Intermediate
This step leverages the nucleophilicity of the enamine intermediate to form the target vinylogous amide through a C-C bond-forming reaction with an acylating agent. This is a classic example of the Stork enamine acylation.[9]
Theoretical Framework: The Stork Enamine Acylation
Enamines serve as enolate surrogates, but their reactivity is more nuanced.[2] The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the double bond. Resonance structures show a high degree of electron density on the α-carbon, making it strongly nucleophilic.[3]
The acylation mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophilic α-carbon of the enamine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).[9][10]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the formation of an acyl-substituted iminium salt.
-
Final Product: For the synthesis of a stable vinylogous amide, this iminium salt is the protonated form of the final product. A simple basic workup deprotonates the iminium ion to yield the neutral 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one. Unlike many Stork reactions that are followed by harsh acidic hydrolysis to revert to a ketone, the goal here is to isolate the stable enaminone.[2]
Experimental Protocol: Enamine Acylation
Objective: To synthesize 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one via acylation of the enamine intermediate.
Materials:
-
1-(Cyclohex-1-en-1-yl)pyrrolidine (from Part 1)
-
Acetyl Chloride
-
Triethylamine (Et₃N, acid scavenger)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF) (solvent)
-
Saturated Sodium Bicarbonate Solution (for workup)
-
Brine (for work-up)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 1-(cyclohex-1-en-1-yl)pyrrolidine and a slight excess (1.1 eq) of triethylamine in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of acetyl chloride (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one can be purified by column chromatography on silica gel or by vacuum distillation.
Reaction Mechanism: Stork Enamine Acylation
Caption: Mechanism of the Stork enamine acylation step.
Part 3: Product Characterization and Data Validation
Confirming the identity and purity of the synthesized 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one is paramount. The following tables summarize the expected spectroscopic data based on established principles and analysis of analogous structures.[11]
Data Presentation: Expected Spectroscopic Profile
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.2-3.4 | t | 4H | N-CH₂ (pyrrolidine) |
| ~2.3-2.5 | m | 4H | C=C-CH₂ (cyclohexene) |
| ~2.2 | s | 3H | CO-CH₃ |
| ~1.8-2.0 | m | 4H | CH₂ (pyrrolidine) |
| ~1.6-1.8 | m | 4H | CH₂ (cyclohexene) |
Abbreviations: s = singlet, t = triplet, m = multiplet
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~195 | C=O (acetyl) |
| ~160 | C=C-N (C2 of cyclohexene) |
| ~105 | C=C-CO (C1 of cyclohexene) |
| ~48 | N-CH₂ (pyrrolidine) |
| ~30 | CO-CH₃ |
| ~22-28 | Remaining CH₂ carbons |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Value | Functional Group Assignment |
|---|---|---|
| IR (cm⁻¹) | ~1640-1660 | C=O stretch (conjugated ketone) |
| ~1600-1620 | C=C stretch (conjugated alkene) |
| MS (EI) | m/z = 193 | Molecular Ion [M]⁺ |
Conclusion and Field Insights
This guide details a robust and well-established protocol for the synthesis of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one. The success of the synthesis hinges on two critical phases: the efficient, water-free formation of the enamine intermediate and the controlled, low-temperature acylation to prevent side reactions. The Stork enamine synthesis provides an elegant solution for the α-acylation of ketones under mild conditions, showcasing its power and versatility in modern organic synthesis. The resulting vinylogous amide is a stable, characterizable compound and a valuable precursor for further synthetic transformations.
References
-
Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. (2018). YouTube. Retrieved from [Link]
-
Enamines - Master Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]
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Stork Enamine Synthesis. (2022). Chemistry Steps. Retrieved from [Link]
-
Deng, J., Wang, X.-N., & Hsung, R. P. (2015). Formal Cycloaddition Reactions of Vinylogous Amides with α,β-Unsaturated Iminiums. A Strategy for Constructing Piperidinyl Heterocycles. Organic Letters. Retrieved from [Link]
-
Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST WebBook. Retrieved from [Link]
-
Further studies on the application of vinylogous amides and β-halovinylaldehydes to the regiospecific synthesis of unsymmetrical, polyfunctionalized 2,3,4. (n.d.). PMC. Retrieved from [Link]
-
The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Stork enamine alkylation. Wikipedia. Retrieved from [Link]
-
Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N-Boc-Protected 6-Alkynyl-3,4-dihydro-2H-pyridines. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
-
Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
Carbonyl Condensations with Enamines - The Stork Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Aza-Michael Addition–Fragmentation Ring-Opening Polymerization. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
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Synthesis and Evaluation of a Carbocyclic Analogue of the CC-1065 and Duocarmycin Alkylation Subunits: Role of the Vinylogous Amide and Implications on DNA Alkylation Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
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From β-Dicarbonyl Chemistry to Dynamic Polymers. (2025). Chemical Reviews. Retrieved from [Link]
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Robinson Annulation Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
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Enamines. (2024). Making Molecules. Retrieved from [Link]
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Enaminone synthesis by amination. Organic Chemistry Portal. Retrieved from [Link]
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Robinson annulation. Wikipedia. Retrieved from [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC. Retrieved from [Link]
-
Scheme 4. Synthesis of N-Protected Vinylogous Amides. ResearchGate. Retrieved from [Link]
-
Ethanone, 1-(1-cyclohexen-1-yl)-. NIST WebBook. Retrieved from [Link]
-
Enamine Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Stork enamine acylation. (2020). YouTube. Retrieved from [Link]
-
A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012). ACG Publications. Retrieved from [Link]
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The Synthesis of Vinylogous Amidine Heterocycles. (2013). The Journal of Organic Chemistry. Retrieved from [Link]
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Structural Elucidation and Synthesis of Functionalized Pyrrolidinyl Cyclohexenes: An NMR-Driven Guide
Executive Summary
Pyrrolidinyl cyclohexenes are privileged enamine intermediates extensively utilized in the Stork enamine synthesis, complex cycloadditions, and the development of novel pharmacophores. Their unique nucleophilic profile is dictated by the stereoelectronic properties of the pyrrolidine ring. This whitepaper provides an in-depth technical framework for the synthesis, functionalization, and nuclear magnetic resonance (NMR) structural elucidation of these systems. By establishing self-validating experimental protocols and mapping the causality behind chemical shifts, this guide serves as an authoritative resource for researchers in drug development and synthetic chemistry.
Mechanistic Grounding: The Pyrrolidine Advantage
In enamine catalysis, the choice of the secondary amine is a critical determinant of reactivity. Pyrrolidine is predominantly favored over piperidine or morpholine due to the precise stereoelectronics of its five-membered ring. The nearly planar geometry of the pyrrolidine nitrogen allows for maximal orbital overlap between the nitrogen lone pair and the adjacent alkene π -system.
Causality in NMR Signatures: This enhanced conjugation forces a high degree of electron density onto the β -carbon (C2 of the cyclohexene ring), rendering it highly nucleophilic. In 13 C NMR, this phenomenon is directly observable: the β -carbon of 1-(1-pyrrolidinyl)cyclohexene is highly shielded, typically resonating at ~95.0–98.0 ppm, compared to >100 ppm for less conjugated enamines[1]. Understanding this orbital overlap is essential for predicting the regioselectivity of subsequent electrophilic attacks.
Core NMR Data & Structural Assignments
Accurate interpretation of 1 H and 13 C NMR spectra is the primary self-validating metric for confirming the formation and purity of pyrrolidinyl cyclohexenes[2]. The disappearance of the precursor ketone carbonyl peak (~210 ppm) and the emergence of the enamine C1 and C2 signals confirm successful conversion[3].
Quantitative NMR Data Summarization
The following table synthesizes the standard chemical shifts for the unfunctionalized base scaffold, 1-(1-pyrrolidinyl)cyclohexene, providing a comparative baseline for functionalized derivatives.
| Position | Carbon Type | 1 H Chemical Shift (ppm) | Multiplicity & J (Hz) | 13 C Chemical Shift (ppm) | Assignment Logic |
| C1 | Enamine α -C | - | - | 142.0 - 143.5 | Highly deshielded quaternary carbon attached directly to nitrogen. |
| C2 | Vinylic β -C | 4.30 - 4.45 | t, J ~ 3.5 - 4.0 | 95.0 - 98.0 | Shielded vinylic carbon due to strong nitrogen lone pair conjugation. |
| C2', C5' | Pyrrolidine N-CH 2 | 2.95 - 3.10 | m | 47.0 - 48.0 | Deshielded aliphatic carbons adjacent to the electronegative nitrogen. |
| C6 | Allylic CH 2 | 2.10 - 2.25 | m | 28.0 - 29.5 | Allylic position adjacent to the C1=C2 double bond. |
| C3 | Allylic CH 2 | 2.00 - 2.15 | m | 24.0 - 25.0 | Allylic position adjacent to the vinylic proton. |
| C3', C4' | Pyrrolidine CH 2 | 1.80 - 1.95 | m | 24.5 - 25.5 | Remote pyrrolidine backbone carbons. |
| C4, C5 | Homoallylic CH 2 | 1.50 - 1.75 | m | 22.0 - 23.5 | Most shielded aliphatic carbons in the cyclohexene ring. |
Impact of α -Functionalization: When the cyclohexene ring is functionalized, these baseline shifts alter dramatically. For example, in 6-chloro-1-pyrrolidinocyclohexene, the C6 carbon—now bearing an electronegative chlorine atom—experiences a profound diamagnetic deshielding effect, shifting from ~28.0 ppm to ~56.3 ppm in the 13 C NMR spectrum[1]. Concurrently, the corresponding C6 methine proton shifts downfield to ~4.40–4.68 ppm[1].
Experimental Protocols: Self-Validating Systems
Protocol A: Synthesis of 1-(1-Pyrrolidinyl)cyclohexene (Thermodynamic Control)
-
Reagents: Cyclohexanone (1.0 equiv), pyrrolidine (1.2 equiv), catalytic p-toluenesulfonic acid (p-TSA, 0.05 equiv), toluene (solvent).
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Execution: Reflux the mixture at 110 °C under a nitrogen atmosphere.
-
Causality & Self-Validation: Enamine formation is a reversible condensation reaction that generates water. The Dean-Stark trap physically separates the azeotropically distilled water, driving the equilibrium forward via Le Chatelier's principle. The volumetric accumulation of water (approaching the theoretical 1.0 equiv yield) provides a real-time, visual self-validation that the reaction has reached completion.
-
Isolation: Remove toluene under reduced pressure and distill the residue under high vacuum to yield a pale yellow oil.
Protocol B: Synthesis of 6-Chloro-1-pyrrolidinocyclohexene (Kinetic/Desiccant Control)
-
Reagents: 2-Chlorocyclohexanone (1.0 equiv), pyrrolidine (5.0 equiv), anhydrous magnesium sulfate (MgSO 4 , excess), cyclohexane (solvent).
-
Setup: Conduct the reaction in a flame-dried flask under a nitrogen atmosphere at 0 °C.
-
Execution: Add pyrrolidine dropwise to the suspension of 2-chlorocyclohexanone and MgSO 4 in cyclohexane. Stir for 2 hours at 0 °C.
-
Causality & Self-Validation: Heating α -halo ketones with secondary amines often leads to Favorskii-type rearrangements or thermal decomposition. By utilizing a massive excess of MgSO 4 , the generated water is chemically sequestered at low temperatures, driving enamine formation without thermal degradation[1]. Validation is achieved via immediate 1 H NMR of the crude oil, ensuring the vinylic proton (~4.40 ppm) is present while the α -chloro ketone signals are absent[1].
-
Isolation: Filter the mixture through a Celite pad to remove the hydrated MgSO 4 salts, then concentrate the filtrate under high vacuum without external heating to yield the highly reactive functionalized enamine[1].
2D NMR Workflow for Complex Functionalization
When pyrrolidinyl cyclohexenes undergo complex functionalization (e.g., carboazidations or [2+2] cycloadditions), 1D NMR is insufficient for complete structural and stereochemical assignment[3]. A sequential 2D NMR workflow must be strictly adhered to in order to validate the 3D architecture of the synthesized molecule.
Figure 1: Sequential 2D NMR workflow for the structural elucidation of functionalized enamines.
Conclusion
The functionalization of pyrrolidinyl cyclohexenes represents a cornerstone of modern synthetic organic chemistry. By mastering the causal relationships between stereoelectronic properties and NMR chemical shifts, researchers can confidently design, execute, and validate complex synthetic pathways. Strict adherence to self-validating experimental protocols and systematic 2D NMR workflows ensures the highest degree of scientific integrity in structural elucidation.
References
-
Title: 1-Pyrrolidino-1-cyclohexene | C10H17N | CID 70768 Source: PubChem URL:[Link]
-
Title: 6-Chloro-1-pyrrolidinocyclohexene and 11-Oxatricyclo[4.3.1.12,5]undec-3-en-10-one Source: Organic Syntheses, Vol. 76, p. 23 (1999) URL:[Link]
-
Title: Efficient Carboazidation of Alkenes Using a Radical Desulfonylative Azide Transfer Process Source: Journal of the American Chemical Society URL:[Link]
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Introduction: The Dynamic Nature of Cyclic β-Enaminones
An In-Depth Technical Guide: Tautomeric Equilibria in β-Enaminones Derived from Cyclic Ketones: A Guide for Synthetic and Medicinal Chemists
β-Enaminones are a class of conjugated organic compounds featuring an amine, an alkene, and a carbonyl group (N-C=C-C=O).[1] Their unique electronic structure, possessing both nucleophilic and electrophilic centers, renders them exceptionally versatile building blocks in organic synthesis.[2][3] They serve as crucial intermediates for constructing a wide array of bioactive heterocycles, including those found in pharmaceuticals and natural products.[3][4] When derived from cyclic ketones, such as cyclohexane-1,3-dione, these scaffolds gain conformational rigidity, which has profound implications for their reactivity and biological activity.[5]
A critical, yet often complex, aspect of their chemistry is tautomerism—the phenomenon where a molecule exists as a mixture of readily interconvertible constitutional isomers.[6] For β-enaminones, this is not a simple binary equilibrium but a dynamic interplay between multiple forms. Understanding and controlling this tautomeric landscape is paramount for researchers in drug development, as different tautomers can exhibit vastly different physicochemical properties, receptor binding affinities, and metabolic stabilities.[7] This guide provides a detailed exploration of the synthesis, structural elucidation, and factors governing the tautomeric equilibrium of β-enaminones derived from cyclic ketones.
The Tautomeric Landscape
The tautomerism of β-enaminones is best understood as an amalgamation of two fundamental equilibria: the well-known keto-enol tautomerism seen in β-dicarbonyls and the analogous imine-enamine tautomerism.[8][9][10][11] This results in two primary tautomeric forms that dominate in solution and the solid state: the Keto-Enamine form and the Enol-Imine form.
-
Keto-Enamine (Amide Tautomer): This form is characterized by a ketone (C=O) and an enamine (N-C=C) moiety. It is often significantly stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a highly stable six-membered pseudo-ring.[12][13]
-
Enol-Imine (Imino Tautomer): This form contains an enol (HO-C=C) and an imine (N=C) group.
While a third, non-conjugated keto-imine form is theoretically possible, the conjugated systems of the keto-enamine and enol-imine are energetically favored and are the focus of virtually all studies. The equilibrium between these forms is dynamic and highly sensitive to environmental and structural factors.
Caption: The primary tautomeric equilibrium in β-enaminones.
Synthesis of Cyclic β-Enaminones
The most common method for synthesizing β-enaminones involves the direct condensation of a cyclic β-diketone with a primary or secondary amine.[14] This reaction typically proceeds with the removal of water and can be facilitated by various catalysts.
Experimental Protocol: General Synthesis from Cyclohexane-1,3-dione
This protocol describes a general, robust method for synthesizing a representative cyclic β-enaminone.
Step 1: Reagent Preparation
-
Dissolve cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as toluene or ethanol (approx. 0.5 M concentration).
-
Add the desired primary amine (e.g., benzylamine) (1.0-1.1 eq) to the solution.
Step 2: Catalysis and Reaction
-
For simple condensations, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.
-
Alternatively, modern catalysts like Sc(OTf)₃, CoCl₂, or gold(III) complexes can be used under milder, often solvent-free, conditions to improve yields and reduce reaction times.[3]
-
Fit the reaction flask with a Dean-Stark apparatus if using toluene to azeotropically remove water.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If necessary, perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure β-enaminone.
Caption: General workflow for the synthesis of cyclic β-enaminones.
Analytical Methods for Tautomer Elucidation
A multi-spectroscopic approach is essential for unambiguously characterizing the tautomeric forms present in a sample.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[7][15] It allows for the direct observation and quantification of each tautomer.
-
¹H NMR: The Keto-Enamine tautomer typically shows a broad signal for the N-H proton at a significantly downfield chemical shift (δ 10-14 ppm) due to strong intramolecular hydrogen bonding.[13] The vinylic proton (C=C-H) appears around δ 5.0-6.0 ppm. In contrast, the Enol-Imine would show an O-H signal.
-
¹³C NMR: This technique is highly diagnostic. The carbonyl carbon (C=O) of the Keto-Enamine form resonates in the δ 179–191 ppm range, whereas the enolic carbon (C-OH) of the Enol-Imine form appears further upfield, around δ 161–171 ppm.[16] This clear separation allows for definitive assignment.
-
¹⁵N NMR: Although less common, ¹⁵N NMR can provide direct insight into the nitrogen environment, helping to distinguish between an enamine and an imine.[17]
| Nucleus | Tautomer | Functional Group | Typical Chemical Shift (δ, ppm) | Key Features |
| ¹H | Keto-Enamine | N-H | 10 - 14 | Broad, downfield shift due to H-bonding.[5][13] |
| Keto-Enamine | C=C-H | 5.0 - 6.0 | Vinylic proton signal. | |
| ¹³C | Keto-Enamine | C =O | 179 - 191 | Diagnostic ketone carbonyl region.[16] |
| Enol-Imine | C -OH | 161 - 171 | Diagnostic enolic carbon region.[16] |
Table 1: Characteristic NMR chemical shifts for distinguishing β-enaminone tautomers.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified β-enaminone in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[15] The choice of solvent is critical as it directly influences the equilibrium.[18]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For accurate quantification, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 10-30 seconds is often required.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to each tautomer.
-
Carefully integrate the area of a non-overlapping signal for each tautomer (e.g., the vinylic proton or a substituent proton unique to each form).
-
The ratio of the integrated areas directly corresponds to the molar ratio of the tautomers in solution under the measured conditions. The equilibrium constant (KT) can be calculated as [Enol-Imine]/[Keto-Enamine].
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state.[19] It can confirm bond lengths, bond angles, and the presence of intramolecular hydrogen bonds, providing conclusive evidence for the preferred tautomer in the crystal lattice.[13][20]
Computational Chemistry
Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[21][22] Calculations can:
-
Determine the relative gas-phase energies of the different tautomers.
-
Model the effect of different solvents using polarizable continuum models (PCM).[23]
-
Provide insights into the geometric parameters and electronic properties that stabilize one form over another.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance dictated by a combination of intramolecular and intermolecular forces.
Solvent Effects
The solvent is one of the most significant external factors.[7][21] The equilibrium often shifts to favor the tautomer that is best stabilized by the solvent environment.
-
Non-polar Solvents (e.g., CCl₄, Toluene): In these solvents, intramolecular forces dominate. The strong intramolecular N-H···O=C hydrogen bond of the Keto-Enamine form is highly stabilizing, making this tautomer heavily favored.[12]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the Keto-Enamine form to some extent, but this form often still predominates. DMSO is a strong hydrogen bond acceptor and can stabilize the enol tautomer.[18]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate and stabilize more polar species. The relative polarity of the tautomers becomes crucial, and the equilibrium can shift significantly.[21][23] Generally, an increase in solvent polarity tends to favor the more polar tautomer.[18][24]
| Solvent | Dielectric Constant (ε) | Typical Predominant Tautomer | Reasoning |
| Carbon Tetrachloride (CCl₄) | 2.2 | Keto-Enamine | Intramolecular H-bonding dominates in a non-polar environment.[12][21] |
| Chloroform (CDCl₃) | 4.8 | Keto-Enamine | Largely favors the internally H-bonded form. |
| Acetonitrile (CH₃CN) | 37.5 | Keto-Enamine / Mixture | Polar aprotic; can shift equilibrium slightly.[21] |
| Methanol (CH₃OH) | 32.7 | Mixture / Enol-Imine | Polar protic; competes for H-bonding, stabilizing more polar forms.[21] |
| Water (H₂O) | 80.1 | Often shifts from gas-phase preference | Strong H-bonding and high polarity significantly alter the equilibrium.[12][21] |
Table 2: General influence of solvent polarity on β-enaminone tautomeric equilibrium.
Substituent Effects
The electronic nature of substituents on both the nitrogen atom and the cyclic ketone backbone can tune the equilibrium.
-
Substituents on Nitrogen: Electron-withdrawing groups on the nitrogen can decrease the basicity of the nitrogen atom and weaken the intramolecular hydrogen bond, potentially shifting the equilibrium away from the Keto-Enamine form.
-
Substituents on the Ring: Groups on the cyclic ketone can influence the acidity of the α-protons and the overall electronic distribution, thereby affecting tautomeric preference.[25]
Implications for Drug Development and Synthesis
The tautomeric state of a β-enaminone is not merely an academic curiosity; it has profound practical consequences.
-
Pharmacological Activity: Since tautomers have different shapes, hydrogen bonding capabilities, and polarity, they will interact differently with biological targets like enzymes and receptors. The anticonvulsant activity of certain enaminones, for instance, has been strongly linked to the presence of the secondary N-H proton found only in the Keto-Enamine tautomer.[5] Tertiary enaminones lacking this proton were found to be inactive.[5]
-
Physicochemical Properties: Tautomerism affects properties crucial for drug development, such as solubility, lipophilicity (logP), and membrane permeability. A shift in the tautomeric ratio upon moving from an organic solvent to an aqueous physiological environment can dramatically change a drug candidate's behavior.
-
Synthetic Reactivity: The reactivity of the molecule is dictated by the available tautomers. The Keto-Enamine form will exhibit reactivity characteristic of an enamine and a ketone, while the Enol-Imine form will react as an enol and an imine. This is critical when using β-enaminones as intermediates for further chemical transformations.[4]
Conclusion
The tautomerism of β-enaminones derived from cyclic ketones is a complex phenomenon governed by a sensitive interplay of structural and environmental factors. The predominant Keto-Enamine form, stabilized by a strong intramolecular hydrogen bond, is in a dynamic equilibrium with the Enol-Imine form. This equilibrium is profoundly influenced by solvent polarity, hydrogen bonding capacity, and electronic substituent effects. For researchers in medicinal chemistry and organic synthesis, a thorough understanding and characterization of this tautomeric behavior using tools like NMR spectroscopy and computational modeling is not just necessary but essential for the rational design of new therapeutics and the development of novel synthetic strategies.
References
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Title: 9.4.2. Tautomers - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: imine & enamine tautomers - YouTube Source: YouTube URL: [Link]
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Title: Organic / Imine-Enamine Tautomerization - Furman Chemistry 120 - PBworks Source: PBworks URL: [Link]
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Title: Enamine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Keto-Enol Tautomerism | Chem Lab Source: Truman ChemLab URL: [Link]
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Title: Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
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Title: Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed Source: PubMed URL: [Link]
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Title: Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization Source: Organic Letters URL: [Link]
-
Title: Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC Source: NCBI URL: [Link]
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Title: Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties | Request PDF Source: ResearchGate URL: [Link]
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Title: Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article Source: Al-Kitab Journal for Pure Sciences URL: [Link]
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Title: Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine Source: ResearchGate URL: [Link]
-
Title: General equation for the β‐enamino ester synthesis from acyclic and cyclic β‐keto ester substrates and various primary aliphatic and aromatic amines as catalyzed by the Fe‐NHC complexes Source: ResearchGate URL: [Link]
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Title: 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis Source: Taylor & Francis URL: [Link]
-
Title: Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed Source: NIH URL: [Link]
-
Title: Synthesis, H-1, C-13 and N-15 NMR study of azo coupling products from enaminones Source: ResearchGate URL: [Link]
-
Title: H/D Isotope Effects in Keto-Enol Tautomerism of β-Dicarbonyl Compounds —Importance of Nuclear Quantum Effects of Hydrogen Nuclei— Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL: [Link]
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Title: A brief review on synthesis & applications of β-enamino carbonyl compounds Source: ACG Publications URL: [Link]
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Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]
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Title: Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects Source: ScienceDirect URL: [Link]
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Title: The resonance structure of the NH form in β‐enaminone tautomers is influenced by canonical forms. Source: ResearchGate URL: [Link]
-
Title: Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
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Title: 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study Source: Bulgarian Chemical Communications URL: [Link]
-
Title: X-ray crystallographic analysis of enaminone 3. Displacement ellipsoids are plotted at the 40% probability level for non-H atoms Source: ResearchGate URL: [Link]
-
Title: Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC Source: NCBI URL: [Link]
-
Title: Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques Source: Walsh Medical Media URL: [Link]
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Title: X-ray crystal structures of new chiral enaminones from 2,4-pentanedione and their heterocyclic derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment Source: Journal of Chemical Education URL: [Link]
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Title: X‐ray structure of the enaminone 3 aa. Source: ResearchGate URL: [Link]
-
Title: Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC Source: NCBI URL: [Link]
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Title: Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC Source: NCBI URL: [Link]
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Application of Stork enamine acylation to cyclic ketones.
Application Note: α -Acylation of Cyclic Ketones via Stork Enamine Synthesis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Amine Selection Data, and Validated Protocols
Introduction and Mechanistic Causality
The direct α -acylation of cyclic ketones using traditional enolate chemistry is notoriously problematic. Strong bases (such as LDA) generate enolates that, when reacted with acyl halides or anhydrides, frequently undergo competitive O-acylation (forming enol esters) or poly-acylation. The latter occurs because the resulting 1,3-dicarbonyl product is more acidic than the starting ketone, leading to rapid proton exchange and subsequent over-reaction.
The Stork enamine synthesis provides an elegant, neutral-condition workaround. By condensing a cyclic ketone with a secondary amine, a stable, nucleophilic enamine is formed. This intermediate exclusively undergoes C-acylation, yielding an iminium salt that is easily hydrolyzed to the desired α -acyl cyclic ketone[1].
The reaction proceeds via a self-validating three-step sequence:
-
Enamine Formation: An acid-catalyzed condensation between the cyclic ketone and a secondary amine. Because this step produces water, it is an equilibrium process that must be driven forward by continuous water removal (e.g., via a Dean-Stark apparatus)[2].
-
Nucleophilic Attack (Acylation): The enamine acts as a carbon-centered nucleophile. The nitrogen lone pair conjugates with the double bond, creating a significant partial negative charge ( δ− ) at the α -carbon, which attacks the electrophilic acylating agent to form an acylated iminium intermediate[1].
-
Hydrolysis: The addition of aqueous acid cleaves the iminium bond, expelling the secondary amine as a water-soluble protonated salt and unmasking the α -acylated ketone[3].
Mechanistic pathway of the Stork enamine acylation.
Comparative Data for Amine Selection
The choice of secondary amine dictates the reactivity of the enamine. Cyclic amines are strongly preferred, with reactivity strictly following the trend of ring size: 5 > 8 > 6 > 7[4]. Pyrrolidine (5-membered) is highly reactive because its nitrogen lone pair is held in a maximally planar conformation, increasing its p-character and facilitating optimal overlap with the adjacent π -system[4]. However, for highly reactive acylating agents, the less reactive morpholine is often chosen to prevent side reactions.
| Secondary Amine | Ring Size | Relative Reactivity | pKaH | Mechanistic Advantage / Best Use Case |
| Pyrrolidine | 5-membered | High | ~11.3 | Maximally planar N-lone pair; ideal for sterically hindered or unreactive ketones[4]. |
| Piperidine | 6-membered | Moderate | ~11.2 | Standard reactivity; balanced nucleophilicity for general alkylations and acylations. |
| Morpholine | 6-membered | Low | ~8.3 | Inductive EWG effect from the oxygen atom dampens nucleophilicity; best for highly reactive acyl chlorides to ensure clean profiles[3]. |
Validated Experimental Protocols
The following protocols detail the synthesis of 2-acetylcyclohexanone using morpholine to ensure a controlled, clean acylation profile.
Step-by-step experimental workflow for enamine synthesis and acylation.
Protocol A: Preparation of 1-Morpholinocyclohexene (Enamine Formation)
Self-Validating Principle: The reaction's progress is physically observable. The cessation of water accumulation in the Dean-Stark trap confirms that the equilibrium has been fully driven to the enamine product[2].
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Loading: Add 0.10 mol (9.8 g) of cyclohexanone, 0.12 mol (10.5 g) of morpholine, and 0.1 g of p-toluenesulfonic acid (p-TsOH) as an acid catalyst[3].
-
Solvent Addition: Add 100 mL of anhydrous toluene. Toluene is selected because it forms an excellent azeotrope with water, facilitating its removal.
-
Reflux: Heat the mixture to reflux. Monitor the Dean-Stark trap; approximately 1.8 mL of water should collect. Reflux until water ceases to separate (typically 2-4 hours).
-
Concentration: Cool the mixture to room temperature. Remove the toluene and excess morpholine under reduced pressure. The crude 1-morpholinocyclohexene can be used directly in the next step to avoid moisture degradation, as enamines are highly sensitive to ambient water[2].
Protocol B: Acylation to 2-Acetylcyclohexanone
Self-Validating Principle: The formation of the iminium salt often presents as a distinct color change or precipitation, validating the successful C-C bond formation prior to hydrolysis.
-
Preparation: Dissolve the crude 1-morpholinocyclohexene from Protocol A in 50 mL of anhydrous toluene under an inert atmosphere (nitrogen or argon).
-
Acylation: Cool the flask to 0 °C using an ice bath. Dropwise, add 0.11 mol (11.2 g) of acetic anhydride over 30 minutes[3]. Acetic anhydride is preferred over acetyl chloride here to prevent the generation of HCl, which could prematurely protonate and deactivate the enamine.
-
Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to ensure complete conversion to the acylated iminium intermediate[3].
-
Hydrolysis: Add 25 mL of 5% aqueous HCl. Heat the biphasic mixture to a gentle reflux for 1 hour. This step hydrolyzes the iminium salt, releasing the morpholine as a water-soluble hydrochloride salt and generating the 2-acetylcyclohexanone[1].
-
Isolation: Cool to room temperature and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 25 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated NaHCO 3 followed by brine, and dry over anhydrous Na 2 SO 4 . Concentrate under reduced pressure. The product can be purified via vacuum distillation or silica gel chromatography.
References
Advanced Applications of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one in Heterocyclic Synthesis
Executive Summary & Mechanistic Paradigm
In the landscape of heterocyclic chemistry, the strategic selection of dielectrophilic building blocks dictates the efficiency, regioselectivity, and scalability of annulation reactions. 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one , the pyrrolidine enamine of 2-acetylcyclohexanone, represents a highly privileged "push-pull" enaminone scaffold[1].
While 2-acetylcyclohexanone is a standard 1,3-dicarbonyl equivalent, its direct use in condensation reactions often requires harsh conditions and is plagued by regiochemical ambiguity due to keto-enol tautomerization. By isolating and utilizing the pre-formed enaminone, chemists lock the molecule into a highly reactive conjugated system. The electron-donating pyrrolidine moiety "pushes" electron density through the cyclohexene double bond, while the electron-withdrawing acetyl group "pulls" it[2]. This extended conjugation lowers the activation energy for nucleophilic attack at the carbonyl carbon and subsequently turns the pyrrolidine into an excellent leaving group during rearomatization or cyclization[3]. Consequently, this enaminone avoids the competing self-condensation and retro-Claisen cleavages that frequently degrade standard 1,3-diketones under basic conditions.
Pathway for the synthesis of the enaminone intermediate via Stork enamine acylation.
Divergent Heterocyclic Synthesis
The synthetic utility of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one lies in its ability to undergo divergent cyclocondensation reactions with various binucleophiles[4]. The general mechanistic flow involves an initial nucleophilic attack on the acetyl carbonyl, followed by an intramolecular Michael-type addition or direct displacement of the pyrrolidine group at the α -carbon of the cyclohexene ring.
Divergent heterocyclic synthesis utilizing the enaminone as a dielectrophilic building block.
Quantitative Substrate Scope & Reaction Metrics
The following table summarizes the quantitative data for the primary heterocyclic scaffolds derived from this enaminone, demonstrating its robust applicability across different conditions[1],[4].
| Core Building Block | Binucleophile Reagent | Catalyst / Solvent | Product Scaffold | Typical Yield (%) | Regioselectivity |
| Enaminone | Hydrazine Hydrate | Ethanol (Reflux) | Tetrahydroindazole | 82 - 88% | Complete |
| Enaminone | Guanidine Carbonate | NaOEt / Ethanol | Tetrahydroquinazoline | 75 - 80% | High |
| Enaminone | 2-Aminobenzaldehyde | AcOH (80 °C) | Tetrahydroacridine | 70 - 85% | Complete |
| Enaminone | Malononitrile | Piperidine / EtOH | Quinolinone derivatives | 65 - 75% | Moderate |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By monitoring specific physicochemical changes, researchers can ensure the integrity of the reaction at each step without relying solely on end-point analysis[5].
Protocol A: Synthesis and Isolation of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
This protocol adapts the classical Stork enamine acylation, specifically halting the process before the hydrolysis step to isolate the reactive enaminone[6].
Materials:
-
Cyclohexanone (1.0 eq, 98.1 g, 1.0 mol)
-
Pyrrolidine (1.2 eq, 85.3 g, 1.2 mol)
-
p-Toluenesulfonic acid monohydrate (0.02 eq, 3.8 g, 0.02 mol)
-
Acetic anhydride (1.05 eq, 107.2 g, 1.05 mol)
-
Anhydrous Toluene (500 mL)
-
Anhydrous Dichloromethane (DCM) (300 mL)
Step-by-Step Methodology:
-
Enamine Formation: In a 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone, pyrrolidine, p-TsOH, and toluene.
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux.
-
Causality: The continuous removal of water drives the equilibrium toward the enamine.
-
Validation Checkpoint: The reaction is complete when exactly ~18 mL of water is collected in the trap (usually 3-4 hours).
-
-
Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to yield crude 1-(pyrrolidin-1-yl)cyclohex-1-ene as a yellow oil.
-
Acylation: Dissolve the crude enamine in 300 mL of anhydrous DCM. Cool the flask to 0 °C in an ice bath under an inert argon atmosphere.
-
Electrophilic Addition: Add acetic anhydride dropwise over 45 minutes using an addition funnel.
-
Causality: Slow addition at 0 °C prevents localized heating and suppresses di-acylation or polymerization of the highly reactive enamine[5].
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Non-Hydrolytic Workup: Wash the organic layer gently with cold, saturated aqueous NaHCO3 (3 x 100 mL) to remove acetic acid without hydrolyzing the enaminone. Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
Validation Checkpoint: FTIR spectroscopy of the crude product will show a distinct shift. The standard ketone carbonyl stretch (~1710 cm⁻¹) will be absent, replaced by a highly conjugated enaminone carbonyl stretch at ~1630–1650 cm⁻¹.
-
Protocol B: Synthesis of 4,5,6,7-Tetrahydro-3-methyl-1H-indazole
Utilizing the enaminone for the regioselective construction of a fused pyrazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one (10 mmol, ~1.93 g) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Condensation: Add hydrazine hydrate (15 mmol, 0.75 g of a 64% aqueous solution) dropwise at room temperature.
-
Causality: Hydrazine acts as a potent α -effect nucleophile, selectively attacking the acetyl carbonyl first due to its higher electrophilicity compared to the vinylogous amide carbon.
-
-
Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active enaminone spot will disappear. A piece of wet pH paper held at the top of the condenser will turn deep blue, confirming the evolution and displacement of the basic pyrrolidine leaving group.
-
-
Isolation: Cool the reaction to 0 °C. The product will precipitate as a white to pale-yellow solid. Filter under vacuum and wash with cold ethanol.
Protocol C: Friedländer-Type Annulation to Tetrahydroacridines
A direct route to quinoline derivatives utilizing the enaminone's pre-formed enol equivalent[1].
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL sealed tube, combine the enaminone (5 mmol, 0.96 g) and 2-aminobenzaldehyde (5 mmol, 0.60 g).
-
Acidic Catalysis: Add 10 mL of glacial acetic acid.
-
Causality: Acetic acid serves a dual purpose: it acts as the solvent and protonates the enaminone carbonyl, dramatically increasing its electrophilicity for the initial attack by the weak aniline nitrogen.
-
-
Annulation: Heat the mixture to 80 °C for 6 hours.
-
Workup: Pour the dark mixture into 50 mL of crushed ice. Neutralize slowly with concentrated ammonium hydroxide until the pH reaches 8.
-
Validation Checkpoint: Neutralization will trigger the crash-out of the tetrahydroacridine derivative. The crude solid will exhibit intense blue/green fluorescence under a 365 nm UV lamp, a hallmark of the rigid, conjugated quinoline core.
-
-
Purification: Filter the precipitate, dry, and recrystallize from hot ethyl acetate.
References
-
Punniyamurthy, T. "Principles of Organic Synthesis: Stork Enamine Synthesis." Indian Institute of Technology, Guwahati / Digimat. Available at:[Link]
-
Al-Omran, F., et al. "Diels-Alder in Heterocyclic Synthesis: A Novel Synthesis of Cycloalkanopyridazinimine, 1,7-Alkanothienopyridazines and 1,8-Alkanophthalazines." Journal of Chemical Research. Available at: [Link]
-
Cambridge University Press. "Stork Enamine Reaction." Name Reactions in Organic Synthesis. Available at: [Link]
-
American Chemical Society. "Catalyst Design of Vaska-Type Iridium Complexes for Highly Efficient Synthesis of π-Conjugated Enamines." Organometallics. Available at:[Link]
Sources
Application Note: Advanced Screening Protocols for Functionalized Enaminones
Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Evaluation, Neurological (Anticonvulsant) Assays, and Antimicrobial/Cytotoxicity Screening
Executive Rationale
Functionalized enaminones—characterized by the conjugated system N–C=C–C=O—are highly versatile pharmacophores in modern drug discovery[1]. Due to their dual reactivity as nucleophilic enamines and electrophilic enones, they serve as critical building blocks for synthesizing bioactive heterocycles such as pyrazoles, pyrimidines, and pyridines[2].
Beyond their synthetic utility, enaminones possess intrinsic biological activities. Their highly lipophilic nature permits passive diffusion across the blood-brain barrier (BBB), making them prime candidates for anticonvulsant therapies[3]. Simultaneously, their ability to disrupt microbial membranes and interfere with cellular proliferation makes them potent antimicrobial and antineoplastic agents[4]. This application note details the self-validating experimental workflows required to screen functionalized enaminones for these diverse biological activities, emphasizing the causality behind specific assay designs.
Pharmacological Screening Architecture
The screening of enaminones requires a bifurcated approach. Neurological screening prioritizes in vivo models to assess BBB penetration and systemic efficacy, followed by in vitro target validation. Antimicrobial screening utilizes high-throughput in vitro assays to determine precise inhibitory concentrations and cellular toxicity.
Figure 1: Bifurcated screening workflow for functionalized enaminones, isolating neurological and antimicrobial pathways.
Module A: Neurological (Anticonvulsant) Activity Screening
Mechanistic Causality & Assay Selection
Enaminones exert anticonvulsant effects primarily by inhibiting tetrodotoxin-sensitive voltage-gated sodium (Na+) channels and modulating GABAergic transmission[5]. Because epilepsy encompasses diverse seizure types, a single model is insufficient.
-
The Maximal Electroshock Seizure (MES) Test is employed to screen for compounds that prevent the spread of generalized tonic-clonic seizures[5].
-
The 6 Hz (44 mA) Psychomotor Test is utilized because it accurately models therapy-resistant limbic (focal) seizures. Many fluorinated N-benzamide enaminones show excellent protection in the 6 Hz model despite being inactive in MES, highlighting the necessity of dual-screening[6].
Figure 2: Mechanistic pathway of enaminone-mediated seizure suppression via BBB penetration and dual-target modulation.
In Vivo Protocol: MES and 6 Hz Seizure Models
Note: All animal protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
Step 1: Compound Formulation
-
Rationale: Enaminones are highly lipophilic and inherently insoluble in aqueous media[3].
-
Action: Suspend the synthesized enaminone in 0.5% methylcellulose (MC) to create a uniform, injectable suspension[6]. Prepare doses ranging from 10 mg/kg to 300 mg/kg.
Step 2: Administration and Pre-treatment Timing
-
Action: Administer the suspension intraperitoneally (i.p.) to adult male CF1 mice.
-
Rationale: Perform testing at multiple time intervals (0.25 h, 0.5 h, 1 h, 2 h, 4 h) post-injection. This establishes the pharmacokinetic onset and duration of action, as enaminone ester derivatives rely on active efflux mechanisms and esterase stability for sustained action[3][6].
Step 3: Seizure Induction (MES)
-
Action: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes. Prior to application, place a drop of 0.9% saline containing 0.5% tetracaine on the corneas.
-
Rationale: Tetracaine provides local anesthesia, while the saline ensures optimal electrical conductivity. Protection is defined as the complete abolition of the hindlimb tonic extension component of the seizure[5].
Step 4: Seizure Induction (6 Hz Model)
-
Action: Apply a 6 Hz, 44 mA rectangular pulse (0.2 ms duration) for 3 seconds via corneal electrodes.
-
Rationale: This specific frequency and current induce a psychomotor seizure characterized by stun, forelimb clonus, and Straub tail. Protection is recorded if the animal resumes normal exploratory behavior within 10 seconds post-stimulation[6].
Module B: Antimicrobial & Cytotoxicity Screening
Mechanistic Causality & Assay Selection
Enaminone-derived pyrazoles and pyrimidines exhibit potent activity against Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (e.g., E. coli) bacteria[2][4]. Because enaminones can exhibit time-dependent bactericidal kinetics, time-kill assays are critical[4]. Furthermore, a compound is only viable if it demonstrates a high Selectivity Index (SI)—meaning it kills pathogens without causing cytotoxicity to mammalian cells.
In Vitro Protocol: Broth Microdilution & MTT Assay
Step 1: Inoculum Standardization
-
Action: Cultivate bacterial strains on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Rationale: This ensures a standardized bacterial concentration of approximately 1.5×108 CFU/mL, which is strictly required to prevent false-positive resistance (if over-inoculated) or false-positive susceptibility (if under-inoculated)[4].
Step 2: MIC Determination (Broth Microdilution)
-
Action: In a 96-well plate, perform serial two-fold dilutions of the enaminone (dissolved in <1% DMSO) in Mueller-Hinton broth. Add the standardized bacterial inoculum. Incubate at 37°C for 24 hours.
-
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits visible bacterial growth. Ciprofloxacin or Streptomycin must be included as positive controls to validate the assay's sensitivity[2].
Step 3: Time-Kill Kinetics
-
Action: Expose bacteria to the enaminone at 1x, 2x, and 4x MIC. Plate aliquots at 0, 6, 12, and 24 hours to count viable CFUs.
-
Rationale: Initial screening often shows significant activity at 6 hours, but bacterial recovery may occur at 24 hours for certain Gram-negative strains. This step differentiates bacteriostatic from bactericidal enaminones[4].
Step 4: Mammalian Cytotoxicity (MTT Assay)
-
Action: Seed HEPG2 (liver carcinoma) or MCF-7 (breast cancer) cell lines in 96-well plates. Treat with varying concentrations of the enaminone for 48 hours. Add MTT reagent; viable cells will reduce MTT to insoluble purple formazan.
-
Rationale: Measure absorbance at 570 nm to calculate the IC50. This serves a dual purpose: identifying potential antitumor enaminones (comparable to 5-fluorouracil) and establishing the baseline mammalian toxicity required to calculate the antimicrobial Selectivity Index[7].
Quantitative Data Interpretation
To facilitate lead optimization, experimental outputs must be consolidated into standardized metrics. The tables below represent typical pharmacological profiles expected from highly active functionalized enaminones.
Table 1: Representative Pharmacological Profile of Anticonvulsant Enaminones
| Enaminone Derivative Class | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI)* | Primary Mechanism |
| Dibromophenyl (e.g., AK6) | 4.8 | 4.8 | >500 | >100 | Na+ Channel / GABA[5] |
| Fluorinated N-benzamide | Inactive | 150.0 | >300 | >2.0 | Limbic / Focal Target[6] |
| 5-methyl-2-cyclohexene | 16.7 | N/A | 110.7 | 6.6 | Na+ Channel Blockade[3] |
*Protective Index (PI) = TD50 (Median Toxic Dose) / ED50 (Median Effective Dose). A PI > 1.0 is required for therapeutic viability.
Table 2: Antimicrobial & Cytotoxic Profile of Enaminone Heterocycles
| Enaminone Scaffold | Target Organism / Cell Line | Assay Type | Efficacy Metric (MIC/IC50) | Time-Dependency |
| Pyrazole-derived | S. aureus (Gram +) | Disc Diffusion / MIC | < 5 µg/mL | Sustained (24h)[4] |
| Pyrazole-derived | E. coli (Gram -) | Disc Diffusion / MIC | 10 - 25 µg/mL | Transient (Peaks at 6h)[4] |
| Pyrimidine-derived | B. cereus (Gram +) | Broth Microdilution | < 10 µg/mL | Sustained (24h)[2] |
| Thioxo-pyrimidine | MCF-7 / HEPG2 | MTT Assay | Comparable to 5-FU | N/A (48h Endpoint) |
References
-
[4] Bhat, M. A., et al. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity. Journal of Chemistry (Semantic Scholar). Available at:
-
[2] Abeed, A. A. O., et al. (2024). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc. Available at:
-
[1] QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. NIH/PMC. Available at:
-
[3] Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. NIH/PMC. Available at:
-
[6] 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. MDPI. Available at:
-
[5] Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. Available at:
Sources
- 1. QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Development and Evaluation of Pyrrolidine-Based Anticancer Scaffolds
Executive Summary
The pyrrolidine ring—a five-membered, saturated nitrogen-containing heterocycle—has emerged as a privileged pharmacophore in modern oncology drug discovery[1],[2]. Its distinct physicochemical properties, including high hydrophilicity, basicity, and structural rigidity, make it an ideal scaffold for developing targeted small-molecule therapeutics[3]. This application note provides an in-depth mechanistic overview and self-validating experimental protocols for the synthesis and biological evaluation of pyrrolidine derivatives, empowering medicinal chemists to rationally design next-generation anticancer agents.
Rational Design: The Pyrrolidine Pharmacophore
The pharmacological superiority of the pyrrolidine scaffold stems from its unique stereochemical dynamics. Unlike planar aromatic rings, the sp³-hybridized carbons of pyrrolidine allow the molecule to efficiently explore three-dimensional (3D) pharmacophore space[1].
Causality in Structural Design:
-
Pseudorotation: The non-planarity of the pyrrolidine ring induces a phenomenon known as "pseudorotation," allowing the scaffold to dynamically adapt its conformation to the complex 3D topography of target protein binding pockets (e.g., the podophyllotoxin site of tubulin)[1].
-
Basicity and Nucleophilicity: The secondary amine nitrogen serves as a critical anchor for hydrogen bonding and is a privileged site for N1-substitutions, which modulate the molecule's basicity and pharmacokinetic profile[1],[2].
-
Stereocontrol: Substitutions at the C3 and C5 positions dictate the puckering of the ring. Enantiomeric purity is paramount, as different spatial orientations can shift the biological profile from kinase inhibition to epigenetic modulation[1],[3].
Mechanisms of Anticancer Action
Pyrrolidine derivatives exhibit potent antiproliferative effects through multiple distinct pathways, making them highly effective against drug-resistant malignancies[2].
-
Tubulin Polymerization Inhibition: Pyrrolidine-2,5-dione derivatives have been shown to bind to the podophyllotoxin pocket of gamma-tubulin. This interaction destabilizes microtubules, triggering G2/M phase cell cycle arrest and subsequent apoptosis in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells[1],[4].
-
Actin Cytoskeleton Disruption: Certain pyrrolidine derivatives directly interfere with actin dynamics. Because actin is essential for cell adhesion and migration, this disruption not only induces apoptosis in early-stage cancer cells but also severely hampers the metastatic potential of late-stage breast cancer cells[5].
-
Epigenetic and Kinase Targeting: Functionalized spiro[pyrrolidine-3,3-oxindoles] have demonstrated the ability to inhibit Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2), leading to apoptotic cell death[1]. Furthermore, chiral pyrrolidine scaffolds have been successfully utilized to selectively inhibit Casein Kinase 1 (CK1)[1].
Mechanisms of pyrrolidine derivatives in cancer cell apoptosis and migration inhibition.
Comparative Efficacy Data
To guide lead optimization, the following table synthesizes the quantitative half-maximal inhibitory concentration (IC50 / EC50) data for various pyrrolidine classes against standard cancer cell lines[1],[6],[4].
| Scaffold Type | Target Cell Line | IC50 / EC50 (µM) | Primary Mechanism of Action |
| Thiophene dispiro pyrrolidines | MCF-7, HeLa | 17.0 - 19.0 µM | Apoptosis induction[1] |
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 | 3.53 - 6.00 µM | HDAC2 & PHB2 inhibition[1] |
| Pyrrolidine-2,5-diones | HepG2 | 2.08 µM | Tubulin polymerization inhibition[4] |
| Pyrrolidine-copper(II) complexes | SW480 | 0.99 µM | DNA binding / ROS generation[6] |
Experimental Protocols
To ensure reproducibility and scientific rigor, the following self-validating workflows detail the synthesis and biological evaluation of pyrrolidine-based agents.
Step-by-step workflow from pyrrolidine synthesis to in vitro mechanistic validation.
Protocol A: Stereoselective Synthesis via 1,3-Dipolar Cycloaddition
Rationale: The 1,3-dipolar cycloaddition is deliberately chosen over linear synthetic routes because it allows for the stereospecific installation of multiple chiral centers in a single, concerted step. This is critical, as the spatial orientation of substituents directly dictates the enantioselective binding to target proteins[1].
Step-by-Step Methodology:
-
Preparation of the Azomethine Ylide: In a round-bottom flask, combine an α -amino acid (e.g., sarcosine or proline) with a dicarbonyl compound (e.g., isatin or ninhydrin) in a polar protic solvent (methanol).
-
Addition of Dipolarophile: Add the selected olefin or chalcone derivative (the dipolarophile) to the mixture. The choice of dipolarophile controls the regioselectivity of the final spiro-pyrrolidine[1].
-
Reaction Conditions: Reflux the mixture at 70–80 °C for 2–3 hours. Causality note: Heating facilitates the decarboxylative condensation of the amino acid, generating the highly reactive azomethine ylide in situ, which immediately reacts with the dipolarophile.
-
Isolation & Purification: Monitor the reaction via TLC. Upon completion, evaporate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography (eluent: ethyl acetate/hexane gradient).
-
Validation: Confirm the stereochemistry and pseudorotation state using 1D/2D NMR (COSY, NOESY) and X-ray crystallography[1].
Protocol B: Mechanistic Validation (Cytotoxicity and Tubulin Polymerization)
Rationale: Standard colorimetric viability assays (MTT) provide bulk cytotoxicity metrics but cannot distinguish between cytostatic and cytotoxic mechanisms. Therefore, coupling MTT screening with a tubulin polymerization assay is required to confirm whether the observed cell death is a direct consequence of microtubule destabilization[4].
Step-by-Step Methodology:
-
Cell Culture & Treatment (MTT Assay):
-
Seed target cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of 5×103 cells/well.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat cells with varying concentrations of the synthesized pyrrolidine derivatives (0.1 µM to 50 µM) and incubate for 48 hours.
-
Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to calculate the IC50.
-
-
Tubulin Polymerization Assay:
-
Prepare a reaction mixture containing purified porcine brain tubulin (>99% pure), GTP, and the pyrrolidine test compound (at its IC50 concentration) in a specialized PIPES buffer.
-
Causality note: GTP is required to fuel the polymerization process. If the pyrrolidine derivative successfully binds the podophyllotoxin pocket, it will sterically hinder the addition of tubulin heterodimers.
-
Transfer the mixture to a pre-warmed 96-well plate and immediately read the fluorescence (Excitation: 340 nm / Emission: 410 nm) or absorbance (340 nm) every minute for 60 minutes at 37 °C.
-
Data Interpretation: A flattening of the Vmax curve compared to the vehicle control confirms that the pyrrolidine derivative acts as a tubulin polymerization inhibitor, validating the G2/M phase arrest mechanism[4].
-
References
- Source: nih.
- Source: tandfonline.
- Source: depauw.
- Source: frontiersin.
- Source: arabjchem.
- Source: nih.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization - Arabian Journal of Chemistry [arabjchem.org]
- 5. scholarship.depauw.edu [scholarship.depauw.edu]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Application Note: Antimicrobial and Antifungal Profiling of Cyclohexene Derivatives
Introduction & Strategic Context
The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel pharmacophores that bypass traditional resistance mechanisms. Cyclohexene derivatives have emerged as a highly versatile class of bioactive compounds, demonstrating potent antibacterial and antifungal properties through unique mechanisms of action[1],[2]. Unlike conventional beta-lactams or macrolides, specific cyclohexene derivatives target bacterial two-component signal transduction systems (TCS) or directly disrupt membrane integrity[3],[4].
This application note provides drug development professionals and microbiologists with a comprehensive guide to the mechanistic pathways, quantitative efficacy, and standardized experimental protocols required to evaluate cyclohexene-based antimicrobial candidates.
Mechanisms of Action (MoA)
Understanding the causality behind a compound's efficacy is critical for lead optimization. Cyclohexene derivatives primarily exhibit antimicrobial activity via two distinct pathways:
A. Histidine Kinase Inhibition (Two-Component Systems)
Bacterial and fungal survival relies heavily on two-component systems (TCS) to sense environmental stressors and regulate virulence genes. A TCS consists of a membrane-bound sensor kinase (e.g., KinA) and a cytoplasmic response regulator (e.g., Spo0F). Cyclohexene derivatives, such as the RWJ series (e.g., RWJ-49968, RWJ-49445), act as mechanism-based inhibitors of these kinases[4]. By blocking the ATP-dependent autophosphorylation of the sensor kinase, these compounds halt the phosphoryl transfer to the response regulator, effectively silencing the transcription of essential survival genes and resulting in rapid bactericidal and fungicidal activity[2],[4].
Mechanism of bacterial histidine kinase inhibition by cyclohexene derivatives.
B. Membrane Depolarization
Certain synthetic modifications, such as cationic polymers synthesized with alternating cyclohexene backbones, exhibit a secondary mechanism: membrane disruption. These positively charged cyclohexene polymers selectively attach to anionic bacterial membranes. Upon insertion, they cause rapid membrane depolarization, collapsing the proton motive force (PMF) within minutes, leading to cell death[3].
Quantitative Efficacy Data
The therapeutic window of a compound is defined by its Minimum Inhibitory Concentration (MIC). Table 1 summarizes the benchmark MIC values for leading cyclohexene derivatives across various pathogenic strains.
Table 1: Comparative MIC Values of Notable Cyclohexene Derivatives
| Compound / Derivative | Target Organism | MIC (µg/mL) | Primary Mechanism / Class |
| RWJ-61907 | Candida albicans | < 20 | Histidine Kinase Inhibitor[2] |
| RWJ-49968 | Saccharomyces cerevisiae | < 20 | Histidine Kinase Inhibitor[2] |
| RWJ-49445 | Gram-positive bacteria | 1 - 4 | Histidine Kinase Inhibitor[4] |
| Acopolymer-1 | Staphylococcus aureus | 4 | Cationic Polymer / Depolarization[3] |
| Derivative 2c | Mycobacterium smegmatis | 64 | Amidrazone Cyclohexene[1] |
| Derivative 2f | Yersinia enterocolitica | 128 | Amidrazone Cyclohexene[1] |
Experimental Protocols
To ensure rigorous, self-validating data generation, the following protocols have been optimized for evaluating cyclohexene derivatives.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol establishes the lowest concentration of the cyclohexene derivative that completely inhibits visible microbial growth.
Causality & Quality Control:
-
Media Selection: Mueller-Hinton Broth (MHB) is used for bacteria to ensure batch-to-batch reproducibility. For fungi, RPMI 1640 buffered with MOPS to pH 7.0 is mandatory, as pH fluctuations severely alter fungal growth kinetics and drug ionization.
-
Self-Validation: The inclusion of Resazurin dye provides a metabolic readout. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) only by living cells, eliminating subjectivity in visual MIC scoring.
Step-by-Step Procedure:
-
Compound Preparation: Dissolve the cyclohexene derivative in DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.
-
Inoculum Standardization: Suspend isolated colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Rationale: Over-inoculation leads to false-positive resistance; under-inoculation yields false susceptibility.
-
Inoculation: Dilute the standardized suspension 1:150 in broth. Add 50 µL of this suspension to each well to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (no metabolic reduction).
Step-by-step workflow for the broth microdilution MIC assay.
Protocol 2: Membrane Depolarization Assay using diSC3(5)
To determine if a cyclohexene derivative (e.g., cationic polymers) acts via membrane disruption, a voltage-sensitive dye assay is utilized[3].
Causality & Quality Control:
-
Mechanism of diSC3(5): This cationic fluorescent dye naturally accumulates in polarized (healthy) bacterial membranes, where its fluorescence self-quenches. If the cyclohexene derivative damages the membrane, the dye is released into the buffer, resulting in a rapid, measurable spike in fluorescence.
-
Positive Control: Valinomycin (a potassium ionophore) is used to completely depolarize the membrane, establishing the 100% depolarization baseline.
Step-by-Step Procedure:
-
Cell Preparation: Grow S. aureus or E. coli to the mid-logarithmic phase (OD600 = 0.5). Wash the cells twice and resuspend in buffer (5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600 of 0.05. Rationale: Glucose energizes the cells to establish a stable baseline proton motive force.
-
Dye Equilibration: Add diSC3(5) to a final concentration of 0.4 µM. Incubate in the dark for 1 hour until the fluorescence signal stabilizes (indicating maximum dye uptake and quenching).
-
Compound Addition: Transfer 100 µL of the cell/dye suspension to a black 96-well plate. Add the cyclohexene derivative at 1× and 4× the established MIC.
-
Kinetic Measurement: Immediately monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) continuously for 30 minutes.
-
Validation: Add Valinomycin (10 µg/mL) to control wells to verify maximum dye release capacity.
References[1] Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11048888/[2] Title: Antifungal Properties and Target Evaluation of Three Putative Bacterial Histidine Kinase Inhibitors. Source: Antimicrobial Agents and Chemotherapy (asm.org). URL:https://journals.asm.org/doi/10.1128/AAC.43.10.2450[3] Title: Antibacterial Studies of Cationic Polymers with Alternating, Random, and Uniform Backbones. Source: ACS Publications (acs.org). URL:https://pubs.acs.org/doi/10.1021/bm200045m[4] Title: Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy. Source: Antimicrobial Agents and Chemotherapy (asm.org). URL:https://journals.asm.org/doi/10.1128/AAC.43.4.715
Sources
Advanced Application Note: The Role of Vinylogous Amides in Natural Product Synthesis
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Analysis, and Standardized Protocols.
Executive Summary
Vinylogous amides are versatile, highly programmable building blocks in organic synthesis. Characterized by an amide nitrogen separated from a carbonyl group by a carbon-carbon double bond, these compounds exhibit a unique "push-pull" electronic topography. This extended conjugation imparts a dual reactivity profile, allowing them to act as both extended nucleophiles and specialized electrophiles[1]. In the context of natural product synthesis, vinylogous amides serve as linchpin intermediates for the rapid assembly of complex nitrogenous frameworks, particularly alkaloids. This application note details the mechanistic rationale, strategic applications, and validated protocols for utilizing vinylogous amides in total synthesis campaigns.
Electronic Topography and Reactivity Profile
The synthetic utility of vinylogous amides stems from their highly polarized electronic structure. The lone pair on the nitrogen atom delocalizes through the π -system into the electron-withdrawing carbonyl group. This spatial constraint and conformational bias dictate their reactivity[1].
-
Nucleophilic Sites: The α
- and γ -carbons are nucleophilic, enabling enamine-like and extended enamine-like reactions, respectively.
-
Electrophilic Sites: The β -carbon acts as a Michael acceptor, while the carbonyl carbon can undergo standard 1,2-additions.
To visualize this divergent reactivity, the following logical relationship maps the reactive nodes of a prototypical vinylogous amide.
Figure 1: Electronic reactivity map of vinylogous amides highlighting divergent nucleophilic and electrophilic pathways.
Strategic Applications in Alkaloid Synthesis
The Vinylogous Mannich Reaction (VMR)
The Vinylogous Mannich Reaction (VMR) is a cornerstone methodology for constructing δ -aminocarbonyl derivatives. By reacting an extended enol derivative (such as a 2-silyloxyfuran or a vinylogous amide) with an iminium ion, complex alkaloid architectures can be rapidly assembled[2].
Causality in Design: The use of 2-alkoxyfurans as nucleophiles in additions to iminium ions produces aminoalkyl butenolides. The spatial constraints of the furan approach dictate the diastereoselectivity of the two newly formed stereocenters, directly mapping to the molecular framework found in ergot alkaloids like rugulovasines A and B[3].
Formal Aza-[3+3] Annulation
The formal aza-[3+3] cycloaddition strategy constructs piperidinyl and quinolizidine heterocycles by reacting vinylogous amides (or urethanes) with α,β -unsaturated iminium salts[4],[5].
Causality in Design: This transformation is exceptionally powerful because it forms two σ -bonds and a new stereocenter in a single operation. Mechanistically, it proceeds via a Knoevenagel condensation to form a 1-azatriene intermediate, followed by a 6π -electrocyclic ring closure[6]. The use of chiral secondary amines allows for highly enantioselective variants, reversing the expected head-to-head regiochemistry to favor head-to-tail annulations[6].
Figure 2: Mechanistic workflow of the formal aza-[3+3] annulation utilizing vinylogous amides.
Quantitative Data and Reaction Parameters
To guide experimental design, Table 1 summarizes the performance metrics of key methodologies utilizing vinylogous amides in recent total synthesis campaigns.
Table 1: Reaction Yields and Stereoselectivity in Vinylogous Amide Methodologies
| Methodology | Target Core / Product | Catalyst / Promoter | Yield (%) | Stereoselectivity | Ref |
| Aza-[3+3] Annulation | 2-Deoxy-lasubine II | Piperidinium TFA (50 mol%) | 72–88% | >95:5 dr | [7] |
| Asymmetric Aza-[3+3] | Indolizidines | Chiral Amine Catalyst | 62–77% | up to 99% ee | [6] |
| Vinylogous Mannich | Rugulovasines A/B | in situ Iminium | 85% | 2:1 (threo:erythro) | [2] |
| Gold(I) Cyclization | Exocyclic Vinylogous Amides | Ph 3 PAuOTf | 62–72% | N/A (E/Z mixture) | [8] |
Standardized Experimental Protocols
Protocol A: Scalable Synthesis of a Prototypical Vinylogous Amide ((E)-4-Dimethylamino-3-buten-2-one)
This protocol describes the preparation of a highly reactive vinylogous amide, which serves as a direct precursor to Danishefsky-type 1-amino-3-siloxy-1,3-butadienes[9],[10].
Mechanistic Rationale: While Eschenmoser sulfide contraction is a traditional route, it is plagued by the tedious removal of triphenylphosphine sulfide by-products[9]. Utilizing acetylacetaldehyde dimethyl acetal is highly cost-effective and allows for a clean addition-elimination reaction with dimethylamine, driven to completion by the volatility of the methanol by-product[10].
Step-by-Step Procedure:
-
Preparation: Charge a 250-mL round-bottomed flask equipped with a magnetic stirring bar with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol; bp 67°C at 12 mmHg).
-
Amine Addition: Add a 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) in one rapid portion.
-
Reaction: Stir the resulting yellow solution at room temperature (20–25°C) for 4 hours. The extended conjugation stabilizes the product, preventing unwanted polymerization at ambient temperatures.
-
Concentration: Remove the methanol and unreacted dimethylamine using a rotary evaporator under reduced pressure.
-
Purification: Purify the resulting crude oil via bulb-to-bulb distillation (oven temperature 100–120°C at 0.25 mmHg). Note: High vacuum is critical as the vinylogous amide is thermally sensitive and may decompose if distilled at atmospheric pressure.
-
Yield: Isolate (E)-4-dimethylamino-3-buten-2-one as a pale-orange oil (approx. 15.3 g, 90% yield)[9].
Protocol B: Intramolecular Aza-[3+3] Annulation for Quinolizidine Cores
This protocol outlines the construction of the quinolizidine alkaloid core (e.g., 2-deoxy-lasubine II) via an intramolecular aza-[3+3] annulation[7].
Mechanistic Rationale: The use of piperidinium trifluoroacetate (TFA) is critical. The secondary amine condenses with the tethered enal to form a reactive vinyl iminium ion, while the TFA counter-anion stabilizes this intermediate, preventing premature degradation before the vinylogous urethane can undergo the tandem N-1,4-addition and C-1,2-addition[7].
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve the acyclic vinylogous urethane tethered to an enal moiety (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.
-
Catalyst Addition: Add piperidinium trifluoroacetate salt (50 mol%) to the reaction mixture.
-
Annulation: Stir the mixture at room temperature for 12–24 hours. Monitor the disappearance of the starting material via TLC. The reaction proceeds through a 1-azatriene intermediate to form the initial annulation product.
-
In Situ Hydrogenation (Self-Validation Step): Because the initial dihydropyridine/annulated product can be oxidatively unstable, immediately subject the crude reaction mixture to hydrogenation (H 2 balloon, 10% Pd/C) for 4 hours[7].
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate in vacuo, and purify via flash column chromatography to yield the stable quinolizidine core (typically 70–80% yield over two operations).
Protocol C: Intermolecular Vinylogous Mannich Reaction (VMR)
This protocol describes the VMR between a 2-silyloxyfuran and an iminium ion, a key step in the total synthesis of rugulovasines[2],[3].
Mechanistic Rationale: Generating the iminium ion in situ avoids the handling of unstable, highly electrophilic intermediates. The 2-silyloxyfuran acts as the dienol component, attacking the iminium ion from its less sterically hindered face, establishing two contiguous stereocenters with predictable diastereoselectivity[3].
Step-by-Step Procedure:
-
Iminium Generation: Dissolve the requisite amine precursor (1.0 equiv) and an aldehyde (1.1 equiv) in anhydrous THF at 0°C. Add a mild Lewis acid or dehydrating agent (e.g., TiCl 4 or MgSO 4 ) to promote iminium ion formation.
-
Nucleophile Addition: Dropwise, add a solution of 2-(trimethylsiloxy)furan (1.2 equiv) in THF to the cold iminium solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6–8 hours.
-
Quenching: Quench the reaction with saturated aqueous NaHCO 3 to neutralize the mixture and hydrolyze the silyl enol ether, revealing the aminoalkyl-substituted butenolide.
-
Extraction & Purification: Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na 2 SO 4 , and concentrate. Purify via silica gel chromatography to separate the threo and erythro diastereomers (typically isolated in a 2:1 ratio)[2].
References
-
Formal Cycloaddition Reactions of Vinylogous Amides with α,β-Unsaturated Iminiums. A Strategy for Constructing Piperidinyl Heterocycles Organic Letters - ACS Publications URL:[Link]
-
Total Synthesis of Natural Products Containing Enamine or Enol Ether Derivatives Accounts of Chemical Research - ACS Publications URL:[Link]
-
Evolution of the Vinylogous Mannich Reaction as a Key Construction for Alkaloid Synthesis Accounts of Chemical Research - ACS Publications URL:[Link]
-
A General Approach to the Quinolizidine Alkaloids via an Intramolecular Aza-[3 + 3] Annulation. Synthesis of (±)-2-Deoxy-Lasubine II PMC - National Institutes of Health URL:[Link]
-
Working with Hazardous Chemicals - Organic Syntheses (Preparation of (E)-4-Dimethylamino-3-buten-2-one) Organic Syntheses URL:[Link]
-
Synthesis of decahydroquinoline containing natural products ProQuest URL:[Link]
-
1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl Organic Syntheses URL:[Link]
-
Synthesis of Vinylogous Amides by Gold(I)-Catalyzed Cyclization of N-Boc-Protected 6-Alkynyl-3,4-dihydro-2H-pyridines The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Applications of Vinylogous Mannich Reactions. Total Syntheses of the Ergot Alkaloids Rugulovasines A and B and Setoclavine Journal of the American Chemical Society - ACS Publications URL:[Link]
-
An Asymmetric Aza-[3 + 3] Annulation in the Synthesis of Indolizidines: An Unexpected Reversal of Regiochemistry PMC - National Institutes of Health URL:[Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Versatility of Transition Metal-Enaminone Complexes in Modern Catalysis
Introduction: Why Enaminone Ligands?
Enaminones are a fascinating and highly versatile class of organic compounds characterized by the conjugated N-C=C-C=O moiety. This "push-pull" electronic system, where the amine group pushes electron density and the carbonyl group pulls it, makes them exceptionally tunable and effective ligands for transition metal catalysis.[1] Their metal complexes have gained significant traction in synthetic chemistry due to several key advantages:
-
Strong Chelation: As bidentate ligands, they form stable five- or six-membered chelate rings with metal centers (e.g., Pd, Cu, Ru), enhancing catalyst stability and preventing metal precipitation.
-
Tunable Steric and Electronic Properties: The structure of the enaminone can be easily modified by changing the substituents on the nitrogen atom or the carbonyl group. This allows for fine-tuning of the catalyst's steric bulk and electronic environment, which directly impacts its reactivity, selectivity, and substrate scope.
-
Enhanced Solubility: The organic nature of the ligands often imparts good solubility to the metal complex in common organic solvents, facilitating homogeneous catalysis.
-
Pharmaceutical Relevance: The enaminone framework itself is a key structural motif in numerous classes of drugs, including anti-inflammatory, anticonvulsant, and antitumor agents, making these catalysts particularly relevant for drug discovery and development.[2][3]
This guide provides an in-depth look at the practical applications of transition metal-enaminone complexes in key organic transformations, complete with detailed protocols and the scientific rationale behind them.
Application 1: Palladium-Enaminone Complexes in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds, is effectively catalyzed by palladium-enaminone complexes. These complexes serve as robust, air- and moisture-stable precatalysts that generate the active Pd(0) species in situ.[4] The enaminone ligand stabilizes the palladium center throughout the catalytic cycle, promoting high turnover numbers and efficiency, even with challenging substrates like aryl chlorides.[4]
Catalytic Cycle Workflow
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5][6] The enaminone ligand (L) plays a crucial role in stabilizing the palladium intermediates at each stage.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a typical procedure for a Suzuki-Miyaura cross-coupling reaction using a pre-synthesized Pd(II)-enaminone complex.[4]
Materials:
-
Pd(II)-enaminone complex (e.g., Pd(eao)₂) [5 mol‰]
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Polyethylene glycol 400 (PEG-400) (3 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the Pd(II)-enaminone complex (5 mol‰), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Rationale (Expertise): Using a Schlenk flask allows for easy control of the atmosphere. While many modern catalysts are air-stable, degassing and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is good practice to prevent oxidative degradation of the active Pd(0) species, ensuring reproducibility and high yields.
-
-
Solvent Addition: Add PEG-400 (3 mL) and water (0.5 mL) to the flask.
-
Rationale (Expertise): PEG-400 is an environmentally benign and effective solvent for this reaction. The addition of water is crucial; it aids in the dissolution of the carbonate base and facilitates the transmetalation step by forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[7]
-
-
Reaction Setup: Seal the flask and place it in a preheated oil bath at 80 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (typically 1-4 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Add 20 mL of water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl.
Performance Data
The effectiveness of enaminone ligands is evident when comparing different catalysts under similar conditions.
| Catalyst System | Aryl Halide | Yield (%) | Conditions | Reference |
| Pd(eao)₂-1 | 4-Bromotoluene | 98% | 5 mol‰ cat., K₂CO₃, aq. PEG-400, 80°C | [4] |
| Pd(eao)₂-1 | 4-Chlorotoluene | 95% | 5 mol‰ cat., K₂CO₃, aq. PEG-400, 80°C | [4] |
| Pd(OAc)₂ (no ligand) | 4-Bromotoluene | <10% | 5 mol‰ cat., K₂CO₃, aq. PEG-400, 80°C | [4] |
Application 2: Copper-Enaminone Complexes in Heterocycle Synthesis
Copper catalysts are often preferred over palladium due to their lower cost and distinct reactivity. Copper(II)-enaminone complexes have proven to be highly effective in the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[8]
Protocol: One-Pot Synthesis of Thiazole Derivatives
This protocol details a ligand- and additive-free, copper-catalyzed one-pot reaction for synthesizing substituted thiazoles from enaminones, amines, and carbon disulfide (CS₂).[8]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (20 mol%)
-
Enaminone (e.g., 4-(dimethylamino)but-3-en-2-one) (0.5 mmol)
-
Amine (e.g., N-methyl-1-phenylmethanamine) (0.75 mmol)
-
Carbon disulfide (CS₂) (0.75 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Dimethylformamide (DMF) (1 mL)
-
Sealed reaction tube
Procedure:
-
Dithiocarbamate Formation (Step 1): a. In a sealed tube, dissolve the amine (0.75 mmol) and K₂CO₃ (1.5 mmol) in DMF (1 mL). b. Carefully add carbon disulfide (0.75 mmol) to the mixture at room temperature. c. Stir for 30 minutes. A color change indicating the formation of the dithiocarbamate salt should be observed.
-
Rationale (Trustworthiness): This initial step pre-forms one of the key nucleophiles. Performing it separately ensures its complete formation before the addition of the copper catalyst and enaminone, leading to a cleaner reaction profile and preventing unwanted side reactions.
-
-
Cyclization (Step 2): a. To the mixture from Step 1, add the enaminone (0.5 mmol) and CuCl₂·2H₂O (20 mol%). b. Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Reaction and Workup: a. Stir the reaction for 12 hours. b. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired thiazole derivative.
Logical Workflow for Thiazole Synthesis
Caption: Step-wise workflow for the one-pot synthesis of thiazoles.
Application 3: Ruthenium-Enaminone Complexes in Asymmetric Transfer Hydrogenation
Chiral amines are invaluable building blocks in the pharmaceutical industry.[9] Asymmetric transfer hydrogenation (ATH) of ketones and imines offers an efficient route to access these molecules. Ruthenium(II) complexes bearing chiral enaminone ligands have emerged as potent catalysts for this transformation, providing high enantioselectivity under mild conditions.[10]
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is representative of the ATH of a prochiral ketone to a chiral alcohol using a Ru(II)-enaminone complex and isopropanol as the hydrogen source.
Materials:
-
Chiral Ru(II)-enaminone complex (e.g., [RuCl₂(p-cymene)(chiral-enaminone)]) (0.1 mol%)
-
Acetophenone (1.0 mmol, 120 mg)
-
Isopropanol (2-propanol) (5 mL)
-
Potassium tert-butoxide (KOtBu) (5 mol%)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
Procedure:
-
Catalyst Activation: In a dry Schlenk tube under an inert atmosphere (Argon), dissolve the Ru(II)-enaminone complex (0.1 mol%) and KOtBu (5 mol%) in isopropanol (2.5 mL). Stir for 15 minutes at room temperature.
-
Rationale (Expertise): The strong base (KOtBu) is essential. It deprotonates the isopropanol to form isopropoxide, which then coordinates to the ruthenium center, generating the active ruthenium-hydride species required for the hydrogen transfer. This pre-activation step ensures the catalyst is ready for the substrate.
-
-
Substrate Addition: Add a solution of acetophenone (1.0 mmol) in isopropanol (2.5 mL) to the activated catalyst mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor its progress by chiral HPLC or GC to determine both conversion and enantiomeric excess (ee).
-
Workup: a. Once the reaction reaches completion, quench it by adding a few drops of water. b. Remove the isopropanol under reduced pressure. c. Dilute the residue with ethyl acetate and wash with water and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: The crude product can be purified by chromatography if necessary, but direct analysis by chiral HPLC is often sufficient to determine the yield and enantiomeric excess.
Key Factors Influencing Asymmetric Induction
The success of asymmetric catalysis hinges on the precise control of the transition state geometry.
Caption: Logical relationship of factors controlling enantioselectivity in ATH.
References
-
ResearchGate. (n.d.). Copper-Catalyzed Enaminone C(sp 2 )–N Bond Phosphonation for Stereoselective Synthesis of Alkenylphosphonates | Request PDF. Retrieved from [Link]
-
ScienceDirect. (n.d.). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Retrieved from [Link]
-
ACS Publications. (2021). Copper-Catalyzed Enaminone C(sp2)–N Bond Phosphonation for Stereoselective Synthesis of Alkenylphosphonates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2012). Synergistic catalysis. Retrieved from [Link]
-
Research Square. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enaminone‐Pd(II) Complexes and Their Application in Catalysing Aqueous Suzuki‐Miyaura Cross Coupling Reaction | Request PDF. Retrieved from [Link]
-
ACS Publications. (2018). Catalytic Asymmetric Oxidative Enamine Transformations. ACS Catalysis. Retrieved from [Link]
- Google Patents. (2015). US9518034B2 - Synthesis of chiral enaminones, their derivatives, and bioactivity studies thereof.
-
ACS Publications. (2014). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Enamine Catalysis | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of enaminones via copper-catalyzed decarboxylative coupling reaction under redox-neutral conditions. Chemical Communications. Retrieved from [Link]
-
PMC. (n.d.). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Retrieved from [Link]
-
PMC. (2025). General method for the synthesis of enaminones via photocatalysis. Retrieved from [Link]
-
ResearchGate. (2019). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of enaminones via copper-catalyzed decarboxylative coupling reaction under redox-neutral conditions. Chemical Communications. Retrieved from [Link]
-
Beilstein Archives. (n.d.). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Retrieved from [Link]
-
LOCKSS. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. HETEROCYCLES, Vol. 106, No. 9. Retrieved from [Link]
-
Magritek. (n.d.). 582. Application of enaminone ruthenium(II) complexes as catalysts in the transfer hydrogenation of ketones. Retrieved from [Link]
-
ACS Publications. (2010). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition‐metal catalysed C−C cross‐coupling reactions of α‐amino radicals. Retrieved from [Link]
-
PubMed. (2019). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. Retrieved from [Link]
-
KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Retrieved from [Link]
-
Sci-Hub. (n.d.). Organic Syntheses via Transition Metal Complexes. Part 107. Enaminone Substituents Attached to Cyclopentadienes. Retrieved from [Link]
-
Zenodo. (2025). The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. Retrieved from [Link]
-
Academia.edu. (n.d.). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2021). C–C Bond Cleavage Initiated Cascade Reaction of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ScienceDirect. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 582. Application of enaminone ruthenium(II) complexes as catalysts in the transfer hydrogenation of ketones - Magritek [magritek.com]
Technical Support Center: Enamine Synthesis Optimization & Troubleshooting
Welcome to the Enamine Synthesis Support Center. Enamines are highly versatile, nucleophilic building blocks critical for the α-alkylation and acylation of carbonyl compounds (the Stork enamine reaction). However, because their formation relies on a delicate thermodynamic equilibrium, researchers frequently encounter issues with low yields, stalled conversions, and side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your enamine workflows.
Core Mechanistic Workflow
To troubleshoot an enamine synthesis, one must first understand the causality of the reaction. The process follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1]. The condensation of a secondary amine with an enolizable aldehyde or ketone forms a carbinolamine, which dehydrates into an iminium ion. The iminium ion then loses an α-proton to yield the enamine[2].
Because water is generated as a byproduct, the entire system is an equilibrium. Active water removal is the absolute thermodynamic driver of this reaction.
Mechanistic workflow of enamine synthesis highlighting the critical role of water removal.
Troubleshooting & FAQs
Q1: Why is my reaction stalling at partial conversion despite extended reflux times? A1: Enamine formation is a strict thermodynamic equilibrium. If water is not actively and continuously removed from the system, the reaction will plateau at the carbinolamine or iminium stage[2]. Solution: Verify the efficiency of your water removal method. If using a 3[3], ensure your solvent (e.g., toluene or benzene) is forming a proper azeotrope. If using molecular sieves, ensure they are freshly activated (3Å or 4Å); saturated or degraded sieves will halt the dehydration step[2].
Q2: I am using a methyl ketone, but I observe significant dimerization. How can I suppress this? A2: Methyl ketones are highly susceptible to self-aldol condensation under the standard high-heat, acidic conditions (e.g., p-TsOH in refluxing toluene)[4]. Solution: Switch to the Titanium Tetrachloride (TiCl₄) method. TiCl₄ acts as both a potent Lewis acid and an irreversible water scavenger. This allows the reaction to proceed rapidly at or below room temperature, effectively shutting down the thermal aldol condensation pathway[4][5].
Q3: My ketone is sterically hindered (e.g., camphor), and the standard Dean-Stark method yields <10% product. What is the alternative? A3: Bulky substituents sterically block the nucleophilic attack of the secondary amine on the carbonyl carbon. Solution: Utilize the6[6]. By adding the ketone to a preformed TiCl₄-amine complex rather than adding TiCl₄ last, the local concentration of the reactive intermediate is maximized. This overcomes steric barriers and can boost yields of hindered substrates to 50–100%[5][6].
Q4: Can I use a primary amine for this synthesis? A4: No. Primary amines (RNH₂) possess a residual N-H proton after the iminium ion is formed. Deprotonation will naturally occur at this nitrogen, yielding an imine (C=N) rather than an enamine. Secondary amines (R₂NH) lack this proton, forcing the system to deprotonate at the α-carbon to neutralize the iminium charge, successfully yielding the C=C enamine double bond[2].
Quantitative Data: Method Comparison
Selecting the correct optimization strategy depends heavily on your substrate's steric profile and electronic nature.
| Methodology | Catalyst / Scavenger | Optimal Substrate Scope | Typical Yield | Reaction Time | Key Limitation |
| Azeotropic Distillation | p-TsOH / Dean-Stark | Unhindered cyclic/acyclic ketones | 75–90% | 2–24 h | Fails for methyl ketones (aldol side-reactions) |
| Desiccant Addition | p-TsOH / 4Å Sieves | Mild aldehydes, reactive ketones | 60–85% | 12–48 h | Slower kinetics; sieves can be mildly basic |
| Lewis Acid Complex | TiCl₄ | Sterically hindered & methyl ketones | 67–100% | 10 min–3 h | Requires strict anhydrous conditions; generates TiO₂ sludge |
Self-Validating Experimental Protocols
Protocol A: Standard Dean-Stark Azeotropic Distillation
Best for: Standard, unhindered cyclic ketones (e.g., Cyclohexanone).
-
Setup: Equip an oven-dried round-bottom flask with a Dean-Stark trap and a reflux condenser[7].
-
Reagents: Combine cyclohexanone (1.0 eq), a secondary amine like morpholine or pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in dry toluene[7].
-
Causality:p-TsOH protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate amine attack[1].
-
-
Reflux: Heat the mixture to reflux (approx. 110 °C).
-
Validation Check: Water droplets will begin collecting in the graduated arm of the Dean-Stark trap. The reaction is complete when the theoretical volume of water is collected and accumulation ceases[7].
-
-
Isolation: Cool the mixture to room temperature, remove the toluene under reduced pressure, and purify the crude enamine via vacuum distillation.
Protocol B: Modified Titanium Tetrachloride (TiCl₄) Procedure
Best for: Sterically congested ketones or methyl ketones prone to self-condensation.
-
Setup: Purge a 3-neck flask with dry nitrogen. All glassware must be strictly oven-dried.
-
Causality: TiCl₄ reacts violently with ambient moisture to form HCl gas and inactive TiO₂, which will ruin the stoichiometry[5].
-
-
Pre-complexation: Dissolve the secondary amine (6.0 eq) in dry hexane and cool to 0 °C. Dropwise, add TiCl₄ (1.0 eq) dissolved in hexane[6].
-
Ketone Addition: Add the sterically hindered ketone (1.0 eq) in one portion to the cold complex[6].
-
Reaction: Allow the mixture to warm and stir at room temperature.
-
Validation Check: The formation of a dense, solid white/yellowish precipitate (TiO₂) acts as a visual confirmation of successful oxygen scavenging and enamine formation[5].
-
-
Workup: Filter the suspension rapidly through a pad of Celite under inert atmosphere to remove the TiO₂ and amine hydrochloride salts. Evaporate the filtrate to yield the pure enamine[6].
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 4. Enamine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Stork enamine acylation reactions.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during Stork enamine acylation reactions.
The Stork enamine synthesis is a powerful method for the regioselective α-acylation of carbonyl compounds, avoiding the harsh basic conditions and poly-alkylation issues associated with direct enolate chemistry[1]. However, the ambident nature of enamines—meaning they can react at either the nitrogen or the α-carbon—often leads to competing side reactions that drastically reduce the yield of the desired 1,3-diketone[2].
Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind low yields and provide self-validating protocols to ensure your synthesis succeeds.
Reaction Pathway & Logical Workflow
Logical workflow and competing pathways in the Stork enamine acylation reaction.
Troubleshooting Q&A
Q1: Why is my overall yield of the 1,3-diketone so low, and how can I confirm if the initial enamine formation is the bottleneck? A1: Enamine formation is a delicate thermodynamic equilibrium process. The nucleophilic attack of the secondary amine on the ketone forms a hemiaminal, which must dehydrate to form the enamine[3]. Because water is a direct byproduct, its continued presence in the reaction mixture will prematurely hydrolyze the enamine back to the starting materials[4]. Causality & Solution: If water is not aggressively removed, the equilibrium stalls. You must use a Dean-Stark apparatus with a solvent that forms a heterogeneous azeotrope with water (such as toluene or benzene)[5]. You can validate the completion of this step by calculating the theoretical volume of water expected and matching it against the actual volume collected in the Dean-Stark trap[4].
Q2: I am isolating significant amounts of N-acetylated byproducts instead of my desired C-acylated product. How can I shift the selectivity? A2: Enamines are ambident nucleophiles. The nitrogen atom is inherently more electronegative and nucleophilic than the α-carbon, making N-acylation the kinetically favored (fastest) pathway[2]. C-acylation, however, is the thermodynamically stable and desired pathway[1]. Causality & Solution: If the reaction temperature is too high, or if the acyl chloride is added too rapidly, the kinetic N-acylated product accumulates[4]. Furthermore, any unreacted secondary amine left over from the first step will rapidly consume your acylating agent to form stable N-acetyl amides[4]. To fix this, thoroughly remove all excess secondary amine under reduced pressure before proceeding[2]. Perform the acylation in a dry, aprotic solvent (e.g., THF or dioxane) at 0 °C, adding the acyl chloride dropwise to maintain strict kinetic control[2].
Q3: Does the choice of secondary amine actually matter for the acylation yield? A3: Yes, the steric and electronic properties of the secondary amine fundamentally dictate the nucleophilicity of the resulting enamine[6]. Causality & Solution: Pyrrolidine is vastly superior to morpholine or piperidine for acylation[4]. The 5-membered pyrrolidine ring optimally accommodates the partial double bond character required for the zwitterionic resonance structure (where nitrogen bears a positive charge and the α-carbon bears a negative charge)[4][6]. This maximizes electron density at the α-carbon. Conversely, the electronegative oxygen in morpholine inductively withdraws electron density, weakening the α-carbon's nucleophilicity.
Quantitative Data: Impact of Secondary Amine Selection
| Secondary Amine | Ring Size | Relative Nucleophilicity | Typical Acylation Yield | Mechanistic Rationale |
| Pyrrolidine | 5-membered | High | 70 - 85% | 5-membered ring accommodates partial double bond character, maximizing α-carbon electron density[4]. |
| Piperidine | 6-membered | Moderate | 50 - 65% | 6-membered ring introduces slight steric hindrance and less favorable orbital overlap compared to pyrrolidine. |
| Morpholine | 6-membered | Low | 40 - 55% | Electronegative oxygen atom withdraws electron density inductively, significantly reducing nucleophilicity. |
Q4: What causes di-acylation and ketone self-condensation, and how do I prevent them? A4: Di-acylation occurs when an excess of the acylating agent reacts with the newly formed mono-acylated product, yielding a 2,6-diacylated species[4]. Ketone self-condensation (an aldol-type side reaction) occurs during the initial enamine formation if the acid catalyst concentration is too high or if the reaction is heated excessively before the amine can fully react[4][5]. Causality & Solution: Strictly limit the acylating agent to 1.0 equivalent relative to the enamine[2]. For the enamine formation, use only a catalytic amount of p-toluenesulfonic acid (p-TsOH) and monitor the reaction closely[5].
Self-Validating Protocol: Optimized Stork Enamine Acylation
To ensure reproducibility and high yields, follow this self-validating methodology. Each phase includes a checkpoint to verify systemic success before proceeding to the next step.
Phase 1: Enamine Formation (Thermodynamic Control)
-
Combine the starting ketone (1.0 eq) and pyrrolidine (1.1 - 1.5 eq) in anhydrous toluene[2].
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH)[5].
-
Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux[5].
-
Validation Checkpoint: Monitor the Dean-Stark trap. Continue refluxing until the theoretical volume of water has been collected, physically confirming 100% conversion of the ketone to the enamine[4].
-
Cool to room temperature and concentrate the mixture under reduced pressure to completely remove the toluene and excess pyrrolidine[2]. (Critical: Residual pyrrolidine will scavenge your acyl chloride in Phase 2, destroying your yield[4].)
Phase 2: C-Acylation (Kinetic Control) 6. Dissolve the crude enamine in a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or benzene) under an inert atmosphere (N2 or Argon)[2]. 7. Cool the solution strictly to 0 °C using an ice bath[2]. 8. Validation Checkpoint: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq) dropwise[2]. Rapid addition causes localized exothermic heating, which provides the activation energy necessary to drive the unwanted N-acylation side pathway[4]. 9. Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC until the enamine is fully consumed[2].
Phase 3: Hydrolysis 10. Add water to the reaction mixture to initiate the hydrolysis of the C-acylated iminium salt intermediate[2]. 11. Heat the mixture to reflux for 1-2 hours to drive the hydrolysis to completion, releasing the secondary amine[2]. 12. Cool the mixture to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via flash column chromatography to isolate the pure 1,3-diketone[2].
References
-
Stork enamine alkylation - Wikipedia[Link]
-
What are the key steps in a Stork enamine synthesis? - TutorChase[Link]
-
Stork enamine alkylation - Grokipedia [Link]
Sources
Enamine Chemistry Support Center: Mitigating N-Acylation Side Reactions
Welcome to the Technical Support Center for Enamine Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields during Stork enamine acylations. The most common culprit? N-acylation side reactions .
Unlike alkylation, acylation introduces highly reactive electrophiles to ambient nucleophiles. This guide bypasses generic textbook summaries to provide you with field-proven diagnostic tools, mechanistic causality, and self-validating protocols to ensure your syntheses favor the desired thermodynamic C-acylated products.
Mechanistic Causality: The Kinetic Trap vs. Thermodynamic Stability
To troubleshoot enamine acylation, you must first understand the dual reactivity of the enamine intermediate. Enamines possess two nucleophilic sites: the nitrogen atom and the α -carbon[1].
When an enamine is exposed to an acylating agent, the initial nucleophilic attack almost always occurs at the nitrogen atom. This is a kinetic process ; the nitrogen lone pair is sterically exposed and highly reactive[2]. However, the desired β -dicarbonyl precursor (an acylated iminium salt) is the thermodynamic product . C-acylation is thermodynamically favored because it preserves the highly stable C=N π -bond conjugation and forms a stronger C-C bond[3].
If your reaction conditions or reagent choices trap the intermediate in the kinetic N-acylated state, your yield of the desired C-acylated product will plummet.
Pathway showing the kinetic N-acylation trap versus the thermodynamic C-acylation product.
Diagnostic Q&A: Troubleshooting Specific Failures
Q: Why am I seeing predominantly N-acylated products when reacting pyrrolidine enamines with acyl chlorides? A: This is a classic mismatch of reaction kinetics. Pyrrolidine enamines are highly reactive due to the lack of electron-withdrawing groups on the ring[4]. Acyl chlorides are extremely potent electrophiles. When combined, the highly nucleophilic nitrogen rapidly attacks the acyl chloride, forming an N-acyl enamine. Because HCl is generated, it often protonates the remaining enamine, crashing the reaction and kinetically trapping the N-acylated byproduct[5].
Q: How does the choice of secondary amine (e.g., pyrrolidine vs. morpholine) affect the reaction? A: The amine dictates the electron density at the nitrogen. While pyrrolidine favors rapid enamine formation, its nitrogen remains highly nucleophilic[4]. Morpholine, conversely, contains an oxygen atom that withdraws electron density via the inductive effect. This subtle electronic shift significantly reduces the nucleophilicity of the nitrogen, suppressing N-acylation and favoring direct attack from the α -carbon[5]. For acylation, morpholine is vastly superior to pyrrolidine.
Q: How does the choice of acylating agent impact the C- vs. N-acylation ratio? A: Acetic anhydride is the industry standard for Stork acylations, preferred over acetyl chloride[6]. Anhydrides are "softer," less reactive electrophiles. Even if N-acylation occurs initially, the N-acyl intermediate formed with an anhydride can reversibly collapse and thermally rearrange to the C-acylated thermodynamic product.
Q: I suspect my reaction is stuck at the N-acylated stage. Can I salvage it? A: Yes. Because C-acylation is thermodynamically favored, you can equilibrate the reaction by refluxing the mixture in a non-polar solvent like toluene or dioxane[6]. The thermal energy allows the N-acyl group to migrate to the α -carbon via an intermolecular ketene intermediate or direct rearrangement.
Quantitative Data: Reaction Condition Matrix
To optimize your workflow, reference the table below. It summarizes how the interplay of amine sterics/electronics and electrophile strength dictates the primary reaction outcome.
| Amine Choice | Acylating Agent | Solvent / Temp | Primary Reaction Outcome | Causality / Mechanism |
| Pyrrolidine | Acetyl Chloride | DCM / 0°C | Predominantly N-Acylation | High nucleophilicity of N meets highly reactive electrophile, trapping the kinetic product. |
| Pyrrolidine | Acetic Anhydride | Toluene / Reflux | Mixed (Favors C-Acylation) | Lower electrophilicity allows N-acyl intermediate to thermally rearrange to C-acyl product. |
| Morpholine | Acetic Anhydride | Toluene / Reflux | Exclusive C-Acylation | Inductive effect of oxygen reduces N-nucleophilicity; heat drives thermodynamic stability. |
| Diisobutylamine | Acetyl Chloride | Dioxane / Reflux | Exclusive C-Acylation | Severe steric hindrance around nitrogen completely blocks the kinetic N-acylation pathway. |
Self-Validating Experimental Protocol
Below is a robust, self-validating methodology for the synthesis of 2-Acetylcyclohexanone via a morpholine enamine intermediate[6]. This specific protocol is designed to eliminate N-acylation through strategic reagent selection and thermal equilibration.
Phase 1: Enamine Formation (Thermodynamic Control)
-
Setup: To a 250 mL round-bottom flask, add 100 mL of anhydrous toluene, 10.0 g (102 mmol) of cyclohexanone, and 10.7 g (122 mmol, 1.2 eq) of morpholine. Add 0.1 g of p-toluenesulfonic acid (PTSA) as a catalyst.
-
Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Reflux the mixture vigorously.
-
Causality: Enamine formation is a reversible equilibrium. The Dean-Stark trap physically removes the water byproduct, driving the reaction to completion via Le Chatelier's principle.
-
Validation Checkpoint: The reaction is complete when exactly ~1.8 mL of water has collected in the Dean-Stark trap (usually 3-4 hours). If less water is collected, unreacted ketone remains, which will cause side reactions during acylation.
Phase 2: Acylation & Thermal Rearrangement
-
Preparation: Cool the reaction mixture to room temperature.
-
Addition: Prepare a solution of 11.4 g (112 mmol, 1.1 eq) of acetic anhydride in 20 mL of toluene. Add this dropwise to the enamine solution over 30 minutes.
-
Causality: Slow addition prevents thermal spikes that could lead to polymerization or excessive kinetic N-acylation[4].
-
Equilibration: Once addition is complete, return the mixture to a gentle reflux for 12 hours.
-
Causality: This extended heating period is critical. Any kinetically formed N-acetylmorpholine intermediate will thermally rearrange into the thermodynamically stable C-acylated iminium salt.
-
Validation Checkpoint: Take an aliquot, evaporate the solvent, and run an IR spectrum. The disappearance of the enamine C=C stretch ( ∼ 1650 cm⁻¹) and the appearance of a strong iminium/carbonyl stretch validates successful C-acylation.
Phase 3: Hydrolysis & Workup
-
Hydrolysis: Cool the mixture to room temperature. Slowly add 25 mL of 10% aqueous HCl. Stir vigorously for 2 hours at room temperature.
-
Causality: The aqueous acid breaks the iminium bond, regenerating the morpholine (which moves to the aqueous layer as a water-soluble salt) and revealing the final β -dicarbonyl product[3].
-
Extraction: Separate the organic toluene layer. Extract the aqueous layer with an additional 20 mL of toluene. Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.
-
Validation Checkpoint: TLC of the organic layer (Hexanes:EtOAc 4:1) should show a new, UV-active spot (2-acetylcyclohexanone) with a lower Rf than the starting cyclohexanone.
References
-
Enamine Reactions - Chemistry LibreTexts Source: LibreTexts URL:[Link]
-
Enamine - Wikipedia Source: Wikipedia URL:[Link]
-
Stork Enamine Reaction Source: Cambridge University Press URL:[Link]
Sources
- 1. Enamine - Wikipedia [en.wikipedia.org]
- 2. dnrcollege.org [dnrcollege.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. 2-Acetylcyclohexanone | High-Purity Reagent | RUO [benchchem.com]
Enamine Acylation Technical Support Center: Troubleshooting C- vs. N-Regioselectivity
Welcome to the Technical Support Center for Stork enamine acylation workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields of 1,3-dicarbonyls due to competing N-acylation. This guide provides a mechanistic deep-dive, quantitative solvent matrices, and a self-validating standard operating procedure (SOP) to help you engineer absolute regiocontrol into your syntheses.
Module 1: Diagnostic FAQ & Mechanistic Causality
Q1: Why does my enamine react at the nitrogen instead of the alpha-carbon, forming an enamide byproduct? Causality: Enamines are ambident nucleophiles. The nitrogen atom possesses a localized lone pair, making it kinetically more accessible and highly nucleophilic. Consequently, N-acylation is the rapid, kinetic pathway. Conversely, C-acylation requires the delocalization of the nitrogen lone pair through the pi-system to the alpha-carbon. While slower, C-acylation forms a highly stable carbon-carbon bond and a resonance-stabilized iminium salt, making it the thermodynamic product[1][2].
Q2: How does my choice of solvent dictate this regioselectivity? Causality: The transition state for C-acylation involves significant charge separation, leading to a highly polar iminium intermediate.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents have high dielectric constants and strongly solvate the charge-separated transition state. This significantly lowers the activation energy for C-acylation, directly funneling the reaction toward the desired thermodynamic product[3].
-
Non-Polar Solvents (e.g., Toluene, Benzene): These solvents destabilize charge separation. In non-polar media, the neutral enamine preferentially attacks via the nitrogen atom, forming an unstable N-acyl enamonium intermediate. To overcome this kinetic trap in non-polar solvents, the reaction must be heated (refluxed) to promote the reversibility of the N-acylation, allowing the system to eventually equilibrate to the stable C-acylated iminium salt[4].
Q3: Does the choice of the secondary amine influence the solvent effect? Causality: Absolutely. Pyrrolidine is the gold standard for enamine acylation. Its five-membered ring enforces a planar geometry around the nitrogen atom, maximizing orbital overlap between the nitrogen lone pair and the alkene pi-system. This structural pre-organization increases the electron density at the alpha-carbon, making C-acylation highly competitive even in moderately polar solvents. Morpholine and piperidine enamines have poorer orbital overlap, drastically increasing the risk of N-acylation[4].
Module 2: Reaction Pathway Visualization
Competing kinetic (N-acylation) and thermodynamic (C-acylation) pathways in enamine acylation.
Module 3: Quantitative Data Matrices
To ensure optimal C-acylation, consult the following matrices when designing your workflow.
Table 1: Impact of Solvent Polarity on Regioselectivity
| Solvent | Dielectric Constant (ε) | C-Acylation Favorability | N-Acylation Risk | Recommended Conditions |
| Acetonitrile (CH₃CN) | 37.5 | Excellent | Low | 0 °C to RT. Ideal for direct C-acylation. |
| Dichloromethane (DCM) | 8.9 | Good | Moderate | RT. Good balance of solubility and polarity. |
| Dioxane | 2.2 | Poor (Kinetically) | High | Reflux required to drive reversibility. |
| Toluene | 2.4 | Poor (Kinetically) | High | Reflux required. Often used with Dean-Stark. |
Table 2: Impact of Secondary Amine Selection
| Secondary Amine | Ring Structure | Orbital Overlap (N to C=C) | C-Acylation Efficiency |
| Pyrrolidine | 5-membered | Excellent (Planar N) | High |
| Piperidine | 6-membered | Moderate | Moderate |
| Morpholine | 6-membered (with O) | Poor (Inductive withdrawal) | Low (Prone to N-acylation) |
Module 4: Self-Validating Standard Operating Procedure (SOP)
Protocol: Regioselective C-Acylation of Cyclohexanone via Pyrrolidine Enamine
Phase 1: Enamine Formation & Validation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (pTSA)[5].
-
Azeotropic Distillation: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Causality: Removing water drives the equilibrium toward the enamine and prevents premature hydrolysis of the highly reactive acyl halide in the subsequent step.
-
-
Validation Check: Concentrate a 0.1 mL aliquot and analyze via ¹H NMR. Confirm the disappearance of the cyclohexanone alpha-protons and the appearance of the characteristic enamine vinylic proton multiplet at ~4.3 - 4.7 ppm. Do not proceed until >95% conversion is achieved.
-
Solvent Swap (Critical Step): Evaporate the toluene under reduced pressure to yield the crude enamine. Redissolve the enamine in anhydrous acetonitrile (0.5 M) to actively promote the polar C-acylation pathway.
Phase 2: Regioselective Acylation
-
Electrophile Addition: Cool the enamine solution in acetonitrile to 0 °C under an inert atmosphere (N₂ or Ar). Add the acyl chloride (1.1 eq) dropwise over 30 minutes.
-
Causality: Low temperatures in a highly polar solvent suppress the kinetic deprotonation of the N-acyl intermediate (which forms the dead-end enamide) and stabilize the charge-separated C-acylated iminium salt.
-
-
Equilibration: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Check: Monitor by LC-MS or TLC. The non-polar enamine should be fully consumed, replaced by the highly polar iminium salt (which typically remains at the baseline on normal-phase silica TLC).
Phase 3: Hydrolysis to 1,3-Dicarbonyl
-
Hydrolysis: Add 10% aqueous HCl (volume equal to the reaction solvent) and stir vigorously at room temperature for 2 hours.
-
Causality: The acidic environment rapidly hydrolyzes the iminium salt back to the ketone, releasing pyrrolidine hydrochloride as a water-soluble byproduct[6].
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 2-acylcyclohexanone via flash column chromatography.
References
-
Grokipedia. "Enamine." Grokipedia. URL:[Link]
-
Wikipedia. "Stork enamine alkylation." Wikipedia. URL:[Link]
-
Organic Chemistry Tutor. "Stork Enamine Synthesis." Organic Chemistry Tutor. URL:[Link]
-
Chemistry Steps. "Stork Enamine Synthesis." Chemistry Steps. URL:[Link]
-
Stork, G.; Brizzolara, A.; Landesman, H.; Szmuszkovicz, J.; Terrell, R. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963, 85(2), 207-222. URL:[Link]
Sources
Technical Support Center: Catalyst Selection for Enamine Formation and Acylation
Welcome to the Advanced Troubleshooting Guide for enamine catalysis. As a Senior Application Scientist, I have designed this resource to move beyond basic theoretical overviews. Here, we dissect the causality behind catalyst selection, diagnose common points of failure in enamine acylation, and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.
Diagnostic Decision Matrix: Catalyst Selection
Selecting the correct amine catalyst is the most critical variable in enamine chemistry. The choice dictates the energy of the Highest Occupied Molecular Orbital (HOMO) of the intermediate, which directly governs nucleophilicity and selectivity.
Caption: Decision tree for selecting the optimal amine catalyst based on reaction goals.
Quantitative Catalyst Comparison
To make informed decisions, you must understand the quantitative parameters that govern amine reactivity. The table below summarizes the key metrics for common enamine catalysts.
Table 1: Physicochemical Properties of Common Amine Catalysts
| Catalyst | pKa (Conjugate Acid) | Enamine Nucleophilicity | Structural Causality | Primary Use Case |
| Pyrrolidine | 11.27 | High | 5-membered ring forces a planar nitrogen, increasing p-character of the lone pair and raising HOMO energy. | Overcoming sterically hindered electrophiles; driving difficult acylations. |
| Piperidine | 11.22 | Moderate | 6-membered ring allows slight pyramidalization, lowering HOMO relative to pyrrolidine. | General-purpose alkylations where a balance of reactivity and selectivity is needed. |
| Morpholine | 8.36 | Low | Oxygen heteroatom exerts electron-withdrawing inductive effects; severe nitrogen pyramidalization. | Highly reactive electrophiles; preventing dialkylation or unwanted N-acylation. |
| L-Proline | 10.60 | Moderate (Chiral) | Bifunctional nature (amine + carboxylic acid) enables directed hydrogen bonding. | Asymmetric aldol, Mannich, and targeted acylation reactions. |
Troubleshooting FAQs
Q1: My enamine formation is incomplete, and I see significant starting material. Should I switch from morpholine to pyrrolidine?
A1: Yes, but with caveats. The reactivity of secondary amines in enamine catalysis is dictated by the HOMO energy of the resulting enamine. Pyrrolidine forms highly planar enamines due to the five-membered ring constraint, increasing the p-character of the nitrogen lone pair and significantly raising the 1[1]. Morpholine enamines suffer from nitrogen pyramidalization and the electron-withdrawing effect of the oxygen atom, making them orders of magnitude less reactive.
Causality: If your carbonyl substrate is sterically hindered, pyrrolidine is required to drive the reaction forward. However, pyrrolidine's high reactivity often leads to side reactions. If the starting amine's pKa is sufficiently high (like pyrrolidine), 2[2], though a trace amount of pTSA helps protonate the carbonyl oxygen to facilitate the initial attack.
Q2: During enamine acylation, I am observing N-acylation instead of the desired C-acylation. How do I shift the selectivity?
A2: N-acylation is the kinetically favored pathway because the nitrogen atom is more sterically accessible and possesses a higher localized electron density. C-acylation, however, is the thermodynamically stable product.
Causality & Solution: To overcome this, you must facilitate the equilibration from the N-acyl enamine to the C-acyl iminium intermediate.
-
Thermal driving: Increase the reaction temperature to overcome the activation barrier for the rearrangement from N- to C-acyl.
-
Acylating Agent Selection: Switch from highly reactive acyl chlorides to less reactive anhydrides. Highly reactive species trap the kinetic N-acyl product irreversibly.
-
Co-catalysis: Introduce a nucleophilic catalyst like DMAP. DMAP forms an acylpyridinium intermediate, which is a softer electrophile that preferentially attacks the softer carbon nucleophile of the enamine.
Q3: Is it possible to achieve highly enantioselective C-acylation of enamines? Traditional chiral amines give me racemic mixtures.
A3: Yes. Traditional chiral secondary amines (like MacMillan catalysts) often fail here because highly reactive acyl chlorides bypass the chiral pocket, leading to a high background rate of uncatalyzed, racemic acylation.
Causality & Solution: Enantioselective enamine acylation has been successfully achieved using a dual-activation strategy. Instead of reactive acyl chlorides, use common esters with low electrophilicity. By employing a3[3] as a co-catalyst, the CPA hydrogen-bonds to both the in-situ formed enamine and the ester. This creates a rigid chiral transition state that directs stereoselective intramolecular α-carbon acylation, effectively desymmetrizing the substrate.
Mechanistic Pathway: Enamine Acylation
Understanding the catalytic cycle is essential for diagnosing failures. The critical step is the formation of the C-acylated iminium ion, which must be subsequently hydrolyzed to yield the final product and regenerate the catalyst.
Caption: Catalytic cycle of enamine acylation highlighting the C-acylated iminium intermediate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physical or analytical checkpoints, you can confirm the success of each mechanistic step before proceeding.
Protocol A: Robust Enamine Formation (Dean-Stark Method)
This method utilizes thermodynamic driving forces to ensure complete conversion.
-
Validation Checkpoint: The reaction is self-validating; the theoretical volume of water collected in the Dean-Stark trap (e.g., 1.8 mL for a 100 mmol scale) confirms 100% conversion of the carbonyl to the enamine.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the ketone (1.0 equiv) in anhydrous toluene (0.5 M).
-
Catalyst Addition: Add the secondary amine (e.g., pyrrolidine, 1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv).
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the water collection in the trap.
-
Completion: Once water ceases to collect (typically 4-12 hours), cool the reaction to room temperature.
-
Isolation: Concentrate under reduced pressure. The crude enamine is highly moisture-sensitive and should be used immediately in the acylation step without aqueous workup.
Protocol B: Enantioselective Enamine Acylation via Desymmetrization
This protocol leverages dual-organocatalysis to achieve stereocontrol with unactivated esters.
-
Validation Checkpoint: Enantiomeric excess (ee) >90% via chiral HPLC confirms the integrity of the chiral phosphoric acid hydrogen-bonding network. A racemic mixture indicates background uncatalyzed acylation or moisture interference.
-
Preparation: In an oven-dried Schlenk tube under argon, add the aminomalonic ester substrate (0.1 mmol) and the Chiral Phosphoric Acid (CPA) catalyst (10 mol%).
-
Solvent & Amine: Dissolve the mixture in anhydrous dichloromethane (1.0 mL). Add the cyclic ketone (1.5 equiv) and the secondary amine catalyst (20 mol%).
-
Reaction: Stir at room temperature for 24-48 hours.
-
Causality: Using a non-polar solvent (DCM) maximizes the strength of the hydrogen-bonding interactions between the CPA, the enamine, and the ester. This rigid ternary complex is strictly required for high stereocontrol during the C-acylation step.
-
-
Quenching: Quench with saturated aqueous NaHCO3 to neutralize the CPA and hydrolyze the iminium intermediate. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.
References
- Source: PubMed / Journal of the American Chemical Society (JACS)
- Source: PubMed Central (PMC)
- Enamines Source: Master Organic Chemistry URL
- Enamine Source: Wikipedia URL
Sources
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enamine - Wikipedia [en.wikipedia.org]
- 3. Enamine Acylation Enabled Desymmetrization of Malonic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Moisture Sensitivity in Enamine Reactions
Welcome to the Technical Support Center. Enamines are highly versatile, neutral nucleophiles utilized extensively in the 1 for the α-alkylation and acylation of carbonyl compounds[1]. However, their synthesis is a condensation process that generates water as a byproduct. Because the reaction is fully reversible, managing moisture is the single most critical parameter for achieving high yields and preventing product degradation[2].
This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to master enamine synthesis.
Mechanistic Insight: The Causality of Moisture Sensitivity
To troubleshoot enamine reactions, one must understand the underlying thermodynamics. The reaction between a ketone/aldehyde and a secondary amine forms a carbinolamine intermediate, which dehydrates into an iminium ion, and finally deprotonates to form the enamine[3].
According to Le Chatelier's principle, if the generated water is not actively removed, the system reaches a thermodynamic equilibrium, stalling conversion. Furthermore, isolated enamines are highly hygroscopic; atmospheric moisture acts as a nucleophile, attacking the electron-deficient iminium intermediate and driving the 3 back to the starting materials[3].
Enamine formation equilibrium and the moisture-driven hydrolysis pathway.
Frequently Asked Questions (FAQs)
Q: Why does my enamine synthesis stall at 50-60% conversion despite prolonged heating? A: If water is not actively scavenged from the system, the reaction hits a thermodynamic wall. You must employ physical (Dean-Stark distillation) or chemical (Molecular Sieves, TiCl₄) 4 to drive the equilibrium forward[4].
Q: Should I use 3Å or 4Å molecular sieves for my reaction? A: For standard ketone enamines, 4Å sieves are typical. However, for highly hindered enamines or sensitive aldehyde enamines, 5 have been shown to accelerate the reaction up to 10 times faster than 4Å sieves[5]. Sieves must be freshly activated at 175–260 °C prior to use[6].
Q: Why did my isolated enamine degrade into a ketone during storage? A: Enamines are highly sensitive to atmospheric moisture and will undergo rapid hydrolysis[7]. They must be stored under an inert atmosphere (Argon or N₂) at sub-zero temperatures, or ideally, used immediately in situ for subsequent reactions[7].
Troubleshooting Guide & Workflow
Decision tree for troubleshooting low enamine yields based on substrate type.
Scenario A: Aldehyde Enamine Synthesis Fails (Polymerization/Aldol Condensation)
-
Cause: Aldehydes are highly reactive. Using harsh refluxing conditions (e.g., Dean-Stark with acid) often leads to self-condensation or polymerization rather than enamine formation.
-
Solution: Shift to ultra-mild conditions. Use 1.2 equivalents of secondary amine with 8 in CHCl₃ at 0 °C. This chemoselective method prevents self-condensation while effectively driving water removal[8].
Scenario B: Hindered Ketone Yields <10% Enamine
-
Cause: Severe steric clash prevents the formation of the carbinolamine intermediate. Standard Dean-Stark methods are thermodynamically insufficient to drive the unfavorable equilibrium.
-
Solution: Utilize Titanium Tetrachloride (TiCl₄). TiCl₄ acts as both a potent Lewis acid to activate the carbonyl carbon and an irreversible water scavenger (forming TiO₂ and HCl)[9]. (Note: This requires a tertiary amine base like Et₃N to neutralize the generated HCl and prevent iminium hydrolysis).
Quantitative Data: Comparison of Water Removal Techniques
| Dehydration Method | Reagent / Setup | Best Suited For | Operating Temp | Efficiency / Notes | Reference |
| Azeotropic Distillation | Dean-Stark Trap + Toluene | Standard unhindered ketones | 80–110 °C (Reflux) | High; physical removal of H₂O. | 4[4] |
| Molecular Sieves | 3Å or 4Å Zeolites | Sensitive aldehydes, mild conditions | 0 °C to 20 °C | Very High; 3Å is up to 10x faster for hindered substrates. | 5[5] |
| Lewis Acid / Scavenger | TiCl₄ + Tertiary Amine Base | Highly sterically hindered ketones | -78 °C to RT | Extreme; irreversibly forms TiO₂ and HCl. | 9[9] |
| Desiccant | CaCl₂ or MgSO₄ | Simple, robust amines | Room Temp | Moderate; requires long reaction times (e.g., 64h). | 5[5] |
Self-Validating Experimental Protocols
Protocol A: Dean-Stark Azeotropic Distillation (For Standard Ketones)
This method utilizes physical water removal and is ideal for robust, unhindered ketones.
-
Setup: In a round-bottom flask, combine the ketone (1.0 equiv) and secondary amine (1.05 - 1.2 equiv) in anhydrous toluene[5].
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (1-5 mol%) to accelerate carbinolamine formation[5].
-
Assembly: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Reaction: Heat the mixture to a brisk reflux under an inert nitrogen atmosphere[5].
-
Self-Validation Checkpoint: Visually monitor the water collection in the Dean-Stark trap. The reaction is complete when the theoretical volume of water has separated and the water level ceases to rise (typically 3-20 hours)[5].
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via vacuum distillation. Do not perform an aqueous workup , as this will immediately hydrolyze the product[9].
Protocol B: Mild Molecular Sieve Method (For Sensitive Aldehydes)
Aldehydes are prone to self-condensation under reflux. This protocol utilizes ultra-mild conditions to ensure chemoselectivity.
-
Activation: Activate 4Å molecular sieves (750 mg per 0.65 mmol aldehyde) by heating at 200-260 °C under vacuum, then cool under argon[6].
-
Preparation: Add the activated sieves to a solution of the aldehyde (1.0 equiv) in anhydrous CHCl₃ at 20 °C[8].
-
Cooling: Cool the suspension to 0 °C to suppress exothermic side reactions.
-
Addition: Add the secondary amine (1.2 equiv) dropwise and stir for 1 hour at 0 °C[8].
-
Self-Validation Checkpoint: Extract a 0.1 mL aliquot, filter it through a micro-syringe to remove sieves, and dilute in CDCl₃. Analyze via ¹H NMR. Complete conversion is verified by the disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of the enamine vinylic proton signal (~4-6 ppm)[8].
-
Isolation: Filter the mixture under argon to remove the sieves and concentrate under reduced pressure[8].
References
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Technical Support Center: Scalable Synthesis of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
Welcome to the technical support center for the scalable synthesis of 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and solutions to common challenges encountered during this synthesis. Our focus is on ensuring scientific integrity, reproducibility, and scalability.
Synthesis Overview: The Stork Enamine Acylation
The synthesis of the target molecule is a classic example of the Stork enamine reaction, a reliable method for the α-alkylation and α-acylation of ketones and aldehydes.[1] The process involves two primary stages:
-
Enamine Formation: A secondary amine, pyrrolidine, reacts with cyclohexanone to form the nucleophilic enamine intermediate, 1-(1-pyrrolidinyl)cyclohexene. This is a reversible condensation reaction where water is a byproduct.[2]
-
Acylation and Hydrolysis: The enamine then acts as a potent carbon nucleophile, attacking an acylating agent (e.g., acetic anhydride or acetyl chloride).[3][4] The resulting iminium salt is subsequently hydrolyzed to yield the final β-dicarbonyl product.[5]
This approach offers significant advantages over direct enolate acylation, including milder reaction conditions and a reduction in side reactions like over-acylation.[3]
Caption: Overall workflow for the two-stage synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Part 1: Enamine Formation Issues
The formation of the enamine, 1-(1-pyrrolidinyl)cyclohexene, is an equilibrium-driven process. Success hinges on effectively shifting the equilibrium toward the product.
Question 1: My reaction shows low conversion to the enamine, even after prolonged reaction time. What's going wrong?
Answer: This is the most common issue and is almost always related to inefficient water removal. Enamine formation is a reversible condensation reaction.[6] Any residual water can hydrolyze the enamine back to the starting materials.
Troubleshooting Steps:
-
Verify Dehydrating Agent/Method:
-
Azeotropic Distillation: This is the preferred method for scalability. Ensure your Dean-Stark trap is functioning correctly and that the solvent (e.g., toluene, benzene) forms an azeotrope with water. The reaction temperature must be sufficient to distill the azeotrope (~84°C for toluene/water).[7]
-
Chemical Desiccants: For smaller scales, ensure desiccants like anhydrous magnesium sulfate (MgSO₄) or molecular sieves are properly activated and used in sufficient quantity.[8][9] TiCl₄ is a very effective but harsh water scavenger that can also act as a Lewis acid catalyst.[8]
-
-
Check Reagent Purity: Ensure cyclohexanone and pyrrolidine are free of significant water content. Pyrrolidine, in particular, can be hygroscopic.
-
Catalyst Choice: While pyrrolidine is basic enough to often not require a catalyst[8], a mild acid catalyst like p-toluenesulfonic acid (p-TSA) can accelerate the reaction, especially at scale.[7] However, strong acids can fully protonate the amine, rendering it non-nucleophilic.[10] The optimal pH is typically around 4-5.[11]
Question 2: I'm observing significant formation of a high-molecular-weight byproduct. What is it and how can I prevent it?
Answer: You are likely observing the results of an aldol self-condensation of cyclohexanone.[12] This side reaction is catalyzed by both acids and bases and competes with enamine formation.
Troubleshooting Steps:
-
Control Temperature: Running the reaction at the lowest effective temperature can favor enamine formation over the aldol reaction, which often has a higher activation energy.
-
Order of Addition: Add the cyclohexanone slowly to the mixture of pyrrolidine and solvent. This maintains a low instantaneous concentration of the ketone, minimizing its ability to react with itself.
-
Use of TiCl₄: Adding TiCl₄ to the reaction mixture can prevent methyl ketone self-condensation, acting as both a Lewis acid catalyst and a potent water scavenger.[8]
| Parameter | Recommendation for Scalable Synthesis | Rationale |
| Solvent | Toluene or Benzene | Forms an azeotrope with water for efficient removal via Dean-Stark trap. |
| Catalyst | p-Toluenesulfonic acid (p-TSA), catalytic amount | Accelerates both the initial addition and the final dehydration step.[7] |
| Water Removal | Azeotropic distillation with a Dean-Stark trap | Most effective and scalable method to drive the equilibrium to completion.[12] |
| Stoichiometry | Slight excess of pyrrolidine (1.1-1.2 eq) | Helps to push the equilibrium towards the product. |
| Monitoring | GC-MS or TLC | Monitor the disappearance of cyclohexanone. The enamine product is often visible on TLC but can be unstable on silica. |
Caption: Table 1: Recommended Reaction Conditions for Scalable Enamine Formation.
Part 2: Acylation & Hydrolysis Issues
The acylation step leverages the nucleophilicity of the enamine's α-carbon.[5] Proper control of this step is crucial for obtaining the desired product.
Question 3: The yield of my final product is low, and I recover a lot of unreacted enamine. What is the cause?
Answer: This points to an issue with the acylation step, which could be due to several factors.
Troubleshooting Steps:
-
Acylating Agent Reactivity: Acyl chlorides (e.g., acetyl chloride) are generally more reactive than anhydrides (e.g., acetic anhydride). If using an anhydride, you may need slightly more forcing conditions or longer reaction times.[4]
-
Reaction Temperature: The acylation is typically performed at a low temperature (e.g., 0°C) to control its exothermicity and prevent side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
-
Enamine Purity: The intermediate enamine is often used crude after removing the solvent.[9] However, if significant impurities from the first step are present, they may interfere with the acylation. Distillation of the enamine can provide a purer starting material for the acylation, though care must be taken to avoid decomposition.[13]
Question 4: I'm getting a mixture of products, including a compound that seems to be N-acylated. How do I favor C-acylation?
Answer: Enamines are ambident nucleophiles, with nucleophilic sites on both the nitrogen and the α-carbon.[8] While C-acylation is generally favored to form a stable conjugated system[4], N-acylation can occur, especially with highly reactive acylating agents.
Troubleshooting Steps:
-
Use a Less Reactive Acylating Agent: Switching from an acyl chloride to an acyl anhydride can sometimes increase the selectivity for C-acylation.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Aprotic solvents are standard.
-
Steric Hindrance: Pyrrolidine is used because it provides a good balance of reactivity and steric hindrance that favors C-acylation.
Caption: Mechanism of C-acylation of the enamine intermediate.
Question 5: The final hydrolysis step is incomplete, or it's causing product degradation. How can I optimize it?
Answer: The hydrolysis of the iminium salt intermediate to the final ketone product requires acidic conditions, but harsh conditions can lead to degradation.
Troubleshooting Steps:
-
Mild Acidic Conditions: Use dilute aqueous acid (e.g., 1-2 M HCl). The reaction is often performed as an acidic workup of the acylation step.
-
Monitor Completion: The hydrolysis is typically rapid. You can monitor the disappearance of the iminium salt or the appearance of the β-dicarbonyl product by TLC or LC-MS.
-
Control Temperature: Perform the hydrolysis at room temperature or below to minimize acid-catalyzed side reactions or decomposition of the final product.
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 1-(1-Pyrrolidinyl)cyclohexene
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagents: Charge the flask with cyclohexanone (1.0 eq), pyrrolidine (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and toluene (approx. 2 mL per gram of cyclohexanone).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. The toluene solution containing the enamine can be concentrated under reduced pressure. The crude product is often a yellow to orange oil and can be used directly in the next step.[7][9] For higher purity, vacuum distillation can be performed, but this may lead to some product loss.[13]
Protocol 2: Acylation to 1-[2-(pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
-
Setup: In a separate flask under a nitrogen atmosphere, dissolve the crude 1-(1-pyrrolidinyl)cyclohexene (1.0 eq) in an anhydrous aprotic solvent like THF or dichloromethane.
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.[7] Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis & Isolation: Cool the mixture again to 0°C and slowly add an equal volume of 1 M aqueous HCl. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.
References
-
Making Molecules. (n.d.). Enamines. Retrieved from [Link]
-
Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 26). 19.10: Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acylation of enamines with phosgene and the synthesis of heterocycles. Retrieved from [Link]
-
YouTube. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]
-
YouTube. (2019, January 19). reaction of enamines and acid chlorides. Retrieved from [Link]
-
Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Enamine Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]
- Cook, A. G. (Ed.). (1969). Enamines: Synthesis, Structure, and Reactions. Marcel Dekker.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Biological Activity Comparison of Pyrrolidine Derivatives: A Technical Guide for Drug Development
As a Senior Application Scientist, I frequently evaluate heterocycle scaffolds to determine their viability in drug discovery pipelines. The pyrrolidine ring—a five-membered, nitrogen-containing heterocycle—stands out due to its unique balance of conformational rigidity, lipophilicity, and synthetic versatility.
This guide provides an objective, data-driven comparison of pyrrolidine derivatives across two major therapeutic areas: Metabolic Diseases (DPP-4 Inhibition) and Oncology (Cytotoxicity) . By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide is designed to help researchers make informed decisions in lead optimization.
Metabolic Disease: Pyrrolidine Derivatives as DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of Type 2 Diabetes. They work by preventing the degradation of glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.
Mechanistic Causality & Structural Evolution
Early development focused on cyanopyrrolidine-based type I inhibitors (e.g., Vildagliptin). The cyano group acts as a "warhead," reacting with the catalytic serine of DPP-4 to form a covalent imidate adduct 1[1]. However, inherent chemical instability in some cyanopyrrolidines drove medicinal chemists to explore stable, non-covalent pyrrolidine derivatives.
The pyrrolidine moiety is perfectly sized to bury into the narrow, hydrophobic S1 pocket of the DPP-4 enzyme 1[1]. Furthermore, cumulative hydrophobic interactions between the pyrrolidine ring and the target protein significantly lower the interfragment interaction energy, directly correlating with higher inhibitory activities (IC50) 2[2].
Mechanism of DPP-4 inhibition by pyrrolidine derivatives enhancing GLP-1 mediated insulin release.
Comparative Data: DPP-4 Inhibition
| Compound Class | Derivative / Example | Target | IC50 / Ki Value | Key Mechanistic Feature |
| Early Pyrrolidine | Valine-pyrrolidine (4) | DPP-4 | Ki = 2.0 μM | Binds S1 pocket; chemically stable but weak 1[1] |
| Thiazolidine Analog | Compound 5 | DPP-4 | IC50 = 0.42 μM | Moderate potency; 5-10x selectivity over DPP-8/9 [[1]](1] |
| Cyanopyrrolidine | Vildagliptin | DPP-4 | ~3.0 nM | Covalent imidate adduct formation at S1/S2 1[1] |
| Xanthine-based | Linagliptin | DPP-4 | IC50 = 1.0 nM | π–π stacking in S2′ pocket; non-pyrrolidine reference [] |
Protocol: Self-Validating Fluorometric DPP-4 Inhibition Assay
To accurately evaluate these compounds, we utilize a kinetic fluorometric assay. Causality note: We use Gly-Pro-AMC as a fluorogenic substrate because DPP-4 specifically cleaves the amide bond after proline, releasing free AMC. Tracking the fluorescence shift (Ex/Em = 360/460 nm) in real-time prevents false positives caused by auto-fluorescent test compounds—a common pitfall in end-point assays.
Step-by-Step Methodology:
-
Preparation: Prepare a 10-point serial dilution of the pyrrolidine derivative in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA).
-
Enzyme Incubation: Add 10 µL of human recombinant DPP-4 enzyme to 40 µL of the compound dilution in a 96-well black microplate. Incubate at 37°C for 30 minutes to allow binding equilibrium.
-
Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Gly-Pro-AMC substrate.
-
Kinetic Readout: Immediately measure fluorescence continuously for 30 minutes at 37°C using a microplate reader.
-
Validation & Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Use Linagliptin as a positive control and DMSO as a vehicle control. A Z'-factor > 0.5 must be achieved to validate assay robustness before calculating the IC50.
Step-by-step self-validating workflow for fluorometric DPP-4 inhibition assays.
Oncology: Pyrrolidine Derivatives as Anticancer Agents
Beyond metabolic diseases, pyrrolidines are heavily investigated in oncology. Highly functionalized pyrrolidine analogues and pyrrolidine-chalcone hybrids demonstrate potent cytotoxic effects.
Mechanistic Causality
The lipophilicity of the pyrrolidine ring is critical for cellular penetration, allowing these hybrids to reach intracellular targets and induce caspase-dependent apoptosis 4[4]. Recent studies on pyrrolidine-chalcone hybrids show they can outperform standard platinum-based therapies in specific cell lines while maintaining a favorable safety profile in healthy cells 5[5].
Comparative Data: Cytotoxicity in A549 Lung Cancer Cells
| Compound Type | Derivative | Target Cell Line | IC50 (μM) | Biological Implication |
| Pyrrolidine-Chalcone | Compound 5 | A549 | 82.20 | Superior to cisplatin; no toxicity to healthy BEAS-2B cells 5[5] |
| Pyrrolidine-Chalcone | Compound 8 | A549 | 59.96 | Highest potency in series; induces apoptosis 5[5] |
| Platinum-based | Cisplatin (Control) | A549 | 84.39 | Standard clinical reference; higher general toxicity profile 5[5] |
Protocol: MTT Cell Viability & Apoptosis Assay
To validate the anticancer activity of pyrrolidine derivatives, we rely on the MTT assay. Causality note: The MTT tetrazolium dye is reduced to insoluble purple formazan exclusively by NAD(P)H-dependent oxidoreductase enzymes in living cells. This provides a direct, quantifiable colorimetric correlation to cellular metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat cells with varying concentrations (10–150 μM) of the pyrrolidine derivatives. Include Cisplatin as a positive control and untreated cells (media + vehicle) as a negative control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formed formazan crystals. Agitate on a shaker for 10 minutes.
-
Readout & Validation: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control. The assay is self-validating if the Cisplatin control yields an IC50 within the expected historical range (~84 μM for A549).
Conclusion
The pyrrolidine ring is far more than a simple structural linker; it is a critical determinant of biological activity. In metabolic disease, its spatial geometry allows for precise targeting of the DPP-4 S1 pocket. In oncology, its lipophilicity drives cellular penetration and apoptotic induction. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark novel pyrrolidine derivatives against established clinical standards.
References
-
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study Source: PLOS One URL:[Link]
-
Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening Source: ACS Omega URL:[Link]
-
Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity Source: PMC - NIH URL:[Link]
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A Researcher's Guide to the Computational Analysis of Enaminone Electronic Structure: A Comparative Approach
Introduction: The Electronic Nuances of Enaminones
Enaminones are a fascinating class of organic compounds characterized by the conjugated N–C=C–C=O system.[1] This unique structural motif imparts a rich and tunable electronic character, making them highly versatile building blocks in organic synthesis and crucial pharmacophores in drug discovery. Their applications are extensive, ranging from precursors for nitrogen-containing heterocycles to active pharmaceutical ingredients with anticonvulsant, antiviral, and antimicrobial properties.[2][3]
The biological activity and chemical reactivity of enaminones are intrinsically linked to their electronic structure. The delocalization of electrons across the conjugated system, the distribution of partial charges, and the nature of their frontier molecular orbitals dictate how they interact with biological targets or react with other chemical species.[2][4] Therefore, a detailed understanding of their electronic properties is paramount for rational drug design and the development of novel synthetic methodologies. Computational chemistry provides a powerful lens through which we can investigate these properties with high precision, offering insights that are often difficult to obtain through experimental means alone. This guide provides a comparative overview of the computational methods and tools available to researchers for the in-depth analysis of enaminone electronic structure, grounded in the principles of scientific rigor and practical application.
Pillar 1: Choosing the Right Theoretical Framework
The first and most critical decision in any computational study is the selection of an appropriate theoretical method. This choice represents a trade-off between computational cost and accuracy. For enaminones, three main families of methods are commonly employed.
Semi-Empirical Methods: For Rapid Screening
Semi-empirical methods, such as AM1 and PM3, are derived from Hartree-Fock theory but introduce parameters based on experimental data to simplify and accelerate calculations.[5] This parameterization makes them exceptionally fast, rendering them suitable for high-throughput screening of large libraries of enaminone derivatives.
-
Causality: The simplification comes from approximations like the Neglect of Diatomic Differential Overlap (NDDO), which significantly reduces the number of electron-electron repulsion integrals to compute.[6]
-
Trustworthiness: While efficient, their accuracy is contingent upon the molecule under study being similar to the compounds used in the method's parameterization dataset.[5] For novel enaminone scaffolds, results should be treated with caution and validated with more robust methods.
Hartree-Fock (HF) Theory: An Ab Initio Starting Point
Hartree-Fock (HF) is an ab initio ("from the beginning") method that solves the Schrödinger equation without empirical parameters.[7] It treats each electron as moving in the average field of all other electrons, providing a foundational, albeit simplified, quantum mechanical description.[8][9]
-
Causality: The primary limitation of HF theory is its neglect of electron correlation—the way electrons instantaneously react to each other's positions.[8] This can lead to inaccuracies in predicting properties that are sensitive to electron-electron interactions.
-
Trustworthiness: HF provides a qualitatively correct picture and serves as the essential starting point for more advanced, correlation-corrected methods. For enaminones, it can provide a reasonable initial geometry and a basic orbital picture, but quantitative predictions of reaction barriers or excitation energies will often be unreliable.
Density Functional Theory (DFT): The Modern Workhorse
Density Functional Theory (DFT) has emerged as the most popular method for studying systems like enaminones due to its excellent balance of accuracy and computational cost.[10] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as its fundamental variable.
-
Causality: The magic of DFT lies in the exchange-correlation functional, an approximate term that accounts for both the exchange energy (from the Pauli principle) and the complex electron correlation effects that HF misses. The choice of functional is critical. For enaminones, hybrid functionals like B3LYP are widely used and have a long track record.[3][11] More modern, range-separated functionals like ωB97X-D or functionals from the Minnesota family like M06-2X can offer improved accuracy, especially for systems with significant non-covalent interactions or charge-transfer character.[10][12][13]
-
Trustworthiness: DFT, when paired with an appropriate functional and basis set, has been shown to yield results in excellent agreement with experimental data for the geometries and electronic properties of enaminones.[11] It is the recommended method for most applications, from geometry optimization to the detailed analysis of electronic properties.
Comparison of Computational Methods
| Method | Underlying Principle | Relative Cost | General Accuracy | Best Use Case for Enaminones |
| Semi-Empirical (AM1, PM3) | Simplified Hartree-Fock with empirical parameters.[5][14] | Very Low | Low to Moderate | High-throughput virtual screening, initial conformational search. |
| Hartree-Fock (HF) | Ab initio mean-field theory; neglects electron correlation.[7][8] | Moderate | Moderate | Initial geometry optimization, generating a basic molecular orbital picture. |
| Density Functional Theory (DFT) | Based on electron density; includes electron correlation via a functional.[10] | Moderate to High | High | Accurate geometry, reaction energetics, detailed electronic property analysis. |
Pillar 2: Selecting the Right Software Package
The theoretical method is implemented through a software package. While many packages can perform the same fundamental calculations, they differ in usability, cost, and available specialized features.
| Software | Licensing | Key Features & Strengths | User Experience |
| Gaussian | Commercial | The most widely used package; extensive documentation and community support; robust for a vast range of standard calculations.[15] | Generally considered user-friendly with a gentle learning curve for standard tasks. |
| ORCA | Free for Academia | Extremely powerful and fast; offers a wide array of modern DFT functionals and advanced methods (e.g., DLPNO-CCSD(T)); excellent parallel performance.[15][16] | Input files can require more manual specification and fine-tuning, but this offers greater control. Strong community forum support.[15][17] |
| GAMESS | Free (Source Code) | Highly versatile and customizable due to its open-source nature; good for methods development. | Can have a steeper learning curve for installation and use compared to Gaussian or ORCA.[17][18] |
For researchers in academia, ORCA presents an outstanding choice, offering cutting-edge capabilities without the cost barrier of a commercial license.[16]
Pillar 3: A Practical Workflow for Electronic Structure Analysis
This section provides a self-validating protocol for a comprehensive electronic structure analysis of a model enaminone, (Z)-4-(phenylamino)pent-3-en-2-one, using DFT with ORCA.
Experimental Workflow Diagram
Caption: Computational workflow for analyzing enaminone electronic structure.
Step-by-Step Methodology
Objective: To perform a geometry optimization and subsequent electronic property analysis of (Z)-4-(phenylamino)pent-3-en-2-one. Method: DFT (B3LYP functional, def2-TZVP basis set) with Grimme's D3 dispersion correction. Software: ORCA
Step 1 & 2: Molecule Construction and Coordinate Generation
-
Using a molecular editor like Avogadro, build the structure of (Z)-4-(phenylamino)pent-3-en-2-one.
-
Perform an initial geometry clean-up using the software's built-in force field.
-
Save the coordinates as an .xyz file (e.g., enaminone.xyz).
Step 3: Geometry Optimization The goal here is to find the most stable 3D arrangement of the atoms, which corresponds to a minimum on the potential energy surface.
-
ORCA Input File (enaminone_opt.inp):
-
Causality behind choices:
-
! B3LYP def2-TZVP: Specifies the hybrid functional and a high-quality triple-zeta basis set, a robust combination for organic molecules.
-
D3BJ: Includes Grimme's D3 dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling non-covalent interactions, such as potential intramolecular hydrogen bonds or stacking interactions involving the phenyl ring.
-
Opt: The keyword that requests a geometry optimization.
-
Freq: This keyword is added to the Opt line to automatically run a frequency calculation after the optimization converges. This is an efficient way to validate the result.
-
! PAL4: Requests the calculation to be run in parallel on 4 processor cores.
-
Step 4: Frequency Analysis (Validation) This step is non-negotiable for validating a stationary point. A true energy minimum will have zero imaginary frequencies .
-
Execution: The Freq keyword in the previous step handles this automatically.
-
Verification: Open the output file (enaminone_opt.out) and search for "VIBRATIONAL FREQUENCIES". Confirm that none of the listed frequencies are negative. If an imaginary frequency exists, it indicates a saddle point (a transition state), and the optimization must be revisited.
Step 5 & 6: Single-Point Calculation for Property Analysis With the validated optimized geometry, we perform a final, high-quality calculation to derive the electronic properties. We will also request the Natural Bond Orbital (NBO) analysis.
-
ORCA Input File (enaminone_prop.inp):
-
Causality behind choices:
-
The Opt and Freq keywords are removed as we are only performing a single-point energy calculation on the final geometry.
-
%nbo NBO end: This block requests a full NBO analysis.[19] Note that this requires a separate, standalone NBO program to be installed and linked within ORCA.
-
%output ... end: This block explicitly requests Mulliken and NBO population analyses to be printed in the output file.
-
Interpreting the Results
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
In the output file, locate the "ORBITAL ENERGIES" section. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.
-
HOMO-LUMO Gap (ΔE): ΔE = E(LUMO) - E(HOMO). A smaller gap generally implies higher chemical reactivity.[20][21] This value is critical for understanding electronic transitions and is often correlated with the compound's color and reactivity in QSAR studies.[20][22]
-
Visualize the orbitals using software like Avogadro or Gabedit. For enaminones, the HOMO is typically localized over the N-C=C fragment, reflecting its electron-donating character, while the LUMO is often centered on the C=C-C=O moiety, indicating its electron-accepting region.
-
-
Molecular Electrostatic Potential (MEP):
-
The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It reveals regions prone to electrophilic or nucleophilic attack.[23][24]
-
Generation: Use the .gbw and .scfp files from the ORCA calculation with the orca_plot utility to generate a file for visualization (e.g., a .cube file).
-
Interpretation:
-
Red regions (negative potential): Electron-rich areas, such as around the carbonyl oxygen, are sites for electrophilic attack.[25]
-
Blue regions (positive potential): Electron-poor areas, like the N-H proton, are sites for nucleophilic attack.[25]
-
The MEP provides a highly intuitive guide to intermolecular interactions, which is invaluable in drug design for predicting how a molecule might fit into a receptor's active site.[26]
-
-
-
Atomic Charges and NBO Analysis:
-
Mulliken Charges: Found in the output under "MULLIKEN ATOMIC CHARGES". They provide a simple, quantitative estimate of the partial charge on each atom.[27][28] However, they are known to be highly sensitive to the choice of basis set.[29]
-
NBO Charges: Found in the NBO analysis section of the output. These are generally considered more robust and chemically meaningful than Mulliken charges.
-
NBO Donor-Acceptor Interactions: The most powerful feature of NBO analysis is the "Second Order Perturbation Theory Analysis of Fock Matrix".[30][31] This table quantifies the stabilizing energy (E(2)) of delocalization interactions. For enaminones, look for strong interactions like the donation from a lone pair on the nitrogen atom (LP(N)) into the antibonding orbital of the C=C bond (π*(C-C)). This analysis provides a quantitative measure of the conjugation and intramolecular charge transfer (ICT) that defines the enaminone system.[3][32]
-
Conclusion
The computational analysis of the electronic structure of enaminones is an indispensable tool for modern chemical research. By carefully selecting a robust theoretical method, such as DFT, and a capable software package, like ORCA, researchers can gain profound insights into the factors governing the reactivity and biological activity of these important molecules. The workflow presented here—from validated geometry optimization to the multi-faceted analysis of molecular orbitals, electrostatic potential, and bonding—provides a reliable and self-validating framework for generating high-quality, reproducible data. This data, in turn, empowers the rational design of new drugs, catalysts, and materials, accelerating the pace of scientific discovery.
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Enaminones 8. CoMFA and CoMSIA studies on some anticonvulsant enaminones. PMC, [Link]
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QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments. PubMed, [Link]
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Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI, [Link]
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Synthesis and DFT Calculation of a New Series of Enaminones based on 3-amino Coumarin. ResearchGate, [Link]
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Novel enaminone derived from thieno [2,3-b] thiene: Synthesis, x-ray crystal structure, HOMO, LUMO, NBO analyses and biological activity. PMC, [Link]
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Calculated molecular electrostatic potential surfaces (MEP) for imine... ResearchGate, [Link]
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Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. RSC Publishing, [Link]
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Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. Sumer Journal for Pure Science, [Link]
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Natural Bond Orbital (NBO) Analysis. University of Hamburg, [Link]
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Molecular Electrostatic Potential (MEP). University of Hamburg, [Link]
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The general structure of Enaminones. ResearchGate, [Link]
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Enaminone‐Based Push–Pull Chromophores: Synthesis, Optical Properties, and Computational Insights. ResearchGate, [Link]
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Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison, [Link]
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HOMO-LUMO Energy Gap. Schrödinger, [Link]
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Mulliken population analysis. Wikipedia, [Link]
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7.52. Natural Bond Orbital (NBO) Analysis. ORCA Manual, [Link]
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Mulliken population analysis. University of Hamburg, [Link]
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10.7: Mulliken Populations. Chemistry LibreTexts, [Link]
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Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing, [Link]
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Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications. PMC, [Link]
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Orca vs Gaussian. Reddit, [Link]
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC, [Link]
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DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Journal of Creative Research Thoughts, [Link]
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Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen, [Link]
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Another alternative to Gaussian: orca vs Openmolcas vs Gamess vs Psi4. Reddit, [Link]
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8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. Chemistry LibreTexts, [Link]
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Prediction studies of the biological activity of chemical substances by QSAR methods. University of A Coruña, [Link]
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Hartree–Fock method. Wikipedia, [Link]
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Hartree Fock method: A simple explanation. InSilicoSci, [Link]
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A Comparative Guide to Enamine and Direct Enolate Acylation Methods for C-C Bond Formation
In the landscape of synthetic organic chemistry, the α-acylation of carbonyl compounds to form 1,3-dicarbonyls is a cornerstone transformation. These products are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and complex organic materials. The two predominant strategies to achieve this transformation are the Stork enamine acylation and the direct acylation of pre-formed enolates. This guide provides an in-depth comparison of these methodologies, offering field-proven insights and experimental data to assist researchers in selecting the optimal approach for their synthetic challenges.
The Foundational Chemistry: Creating a Nucleophilic α-Carbon
The α-carbon of a carbonyl compound is rendered acidic by the electron-withdrawing nature of the adjacent carbonyl group. Deprotonation at this position creates a nucleophilic intermediate—an enolate or its neutral analogue, an enamine—which can then attack an electrophilic acylating agent. While both pathways lead to a similar product, the nature of the intermediate dictates the reaction conditions, selectivity, and potential pitfalls.
The Stork Enamine Acylation: A Milder, Neutral Pathway
Pioneered by Gilbert Stork, this method utilizes a neutral enamine, formed from a ketone or aldehyde and a secondary amine, as an enolate equivalent.[1][2] This approach circumvents the need for strong bases and offers a robust method for α-acylation.
The process is a three-stage sequence: (1) enamine formation, (2) acylation of the enamine to form an iminium salt, and (3) hydrolysis of the salt to yield the 1,3-dicarbonyl product.[3][4]
Mechanism and Causality
The nucleophilicity of the enamine stems from the lone pair of electrons on the nitrogen atom, which are in conjugation with the double bond, increasing the electron density at the α-carbon.[2][3][5] This makes the α-carbon sufficiently nucleophilic to attack acyl halides or anhydrides.
Key Experimental Considerations
-
Enamine Formation: This is a reversible equilibrium reaction that requires the removal of water, often by azeotropic distillation (e.g., with a Dean-Stark trap) or the use of a dehydrating agent like TiCl₄, to drive it to completion.[6]
-
Choice of Amine: Cyclic secondary amines like pyrrolidine, piperidine, and morpholine are commonly used.[1] Pyrrolidine often yields more reactive enamines. The choice of amine can also influence the regioselectivity of enamine formation.
-
Chemoselectivity (C- vs. N-Acylation): Enamines are ambident nucleophiles and can react at either the α-carbon (C-acylation) or the nitrogen (N-acylation).[6] C-acylation is the desired pathway. While N-acylation can occur, it is often reversible, whereas C-acylation is typically irreversible. Using more reactive acylating agents like acyl chlorides under controlled conditions favors the desired C-acylation.[1][6]
-
Regioselectivity: For unsymmetrical ketones, enamine formation generally favors the less substituted, thermodynamically more stable enamine isomer.[7] This is often due to minimizing steric interactions between the amine substituent and the alkyl groups on the double bond, providing reliable regiochemical outcomes.
Direct Enolate Acylation: The Power of Anionic Reactivity
This classical method involves the direct deprotonation of a carbonyl compound using a strong base to generate a highly reactive enolate anion.[8] This potent nucleophile is then quenched with an acylating agent. The primary advantage of this approach is the ability to exert precise control over which regioisomeric enolate is formed.
Mechanism: Kinetic vs. Thermodynamic Control
For an unsymmetrical ketone, two different enolates can be formed. The outcome is dictated by the reaction conditions, a concept known as kinetic versus thermodynamic control.[9][10]
-
Kinetic Enolate: Formed by the rapid removal of the most accessible, least sterically hindered α-proton. This process is irreversible under the reaction conditions.
-
Thermodynamic Enolate: The more substituted, thermodynamically stable enolate. Its formation is favored under conditions that allow for equilibrium between the ketone and both possible enolates.
-
Conditions: A weaker base that is also a proton source (e.g., NaH, NaOEt in EtOH), or a strong base at higher temperatures, allowing the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic product.[10]
-
Key Experimental Considerations
-
Choice of Base: This is the most critical parameter. LDA is the workhorse for kinetic enolate formation due to its bulk and high basicity (pKa ~36), ensuring rapid and irreversible deprotonation. Weaker bases like alkoxides (pKa ~16-18) establish an equilibrium.
-
Chemoselectivity (C- vs. O-Acylation): This is a significant challenge in direct enolate acylation. Enolates are ambident, with negative charge density on both the α-carbon and the oxygen.
-
C-acylation (desired) is favored by "soft" electrophiles and conditions that promote a tight association between the enolate and its metal counter-ion (e.g., Li⁺, Mg²⁺).[12][13]
-
O-acylation (side reaction) is favored by "hard" electrophiles (like acyl chlorides), polar aprotic solvents that solvate the cation (e.g., HMPA, DMPU), and "naked" enolates with less-associated counter-ions (e.g., K⁺).[12][13]
-
-
Polyacylation: The 1,3-dicarbonyl product is more acidic than the starting ketone. If reaction conditions are not carefully controlled (i.e., slow addition of the acylating agent to a fully-formed enolate), the product can be deprotonated and undergo a second acylation.
Head-to-Head Comparison: Enamine vs. Enolate Acylation
| Feature | Stork Enamine Acylation | Direct Enolate Acylation |
| Reaction Conditions | Mild: Often requires heating for enamine formation, but acylation is typically at 0 °C to RT.[6] | Harsh: Requires strong, often pyrophoric bases (e.g., LDA, NaH) and strictly anhydrous/anaerobic conditions at low temperatures (-78 °C). |
| Intermediate | Neutral, isolable enamine.[3] | Highly reactive, anionic enolate.[8] |
| Regioselectivity | Good, but less flexible. Generally forms the product from the thermodynamically favored (less substituted) enamine.[7] | Excellent and tunable. Precise control to form either the kinetic (less substituted) or thermodynamic (more substituted) product.[9][10] |
| Chemoselectivity | C- vs. N-Acylation. N-acylation is a potential side reaction but is often reversible and can be minimized.[6] | C- vs. O-Acylation. O-acylation is a major, often irreversible, side reaction that must be carefully controlled.[12][13] |
| Substrate Scope | Excellent for both ketones and aldehydes. Particularly advantageous for aldehydes, which are difficult to control under enolate conditions.[5] | Primarily for ketones and esters. Aldehydes are prone to self-condensation (aldol reaction) under basic conditions. |
| Common Issues | Incomplete enamine formation due to insufficient water removal.[6] | Polyacylation, O-acylation, and competing self-condensation reactions. |
| Handling | Simpler, does not require handling of pyrophoric or extremely moisture-sensitive reagents. | Requires expertise in handling air- and moisture-sensitive reagents and maintaining low temperatures. |
Decision-Making Workflow
For researchers, the choice between these two powerful methods depends on the specific synthetic goal and the nature of the substrate.
Representative Experimental Protocols
Protocol 1: Stork Enamine Acylation of Cyclohexanone
Objective: To synthesize 2-acetylcyclohexanone via the pyrrolidine enamine of cyclohexanone.
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in benzene or toluene. Heat the mixture to reflux until the theoretical amount of water has been collected in the trap (approx. 2-4 hours).
-
Solvent Removal: Cool the reaction mixture and remove the solvent and excess pyrrolidine under reduced pressure. The crude enamine is often used directly in the next step.[6]
-
Acylation: Dissolve the crude enamine in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.0 eq) dropwise with stirring.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the enamine by TLC.
-
Hydrolysis: Upon completion, add water to the reaction mixture and stir for 1 hour to hydrolyze the intermediate iminium salt.[6]
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 2-acetylcyclohexanone.
Protocol 2: Direct Kinetic Enolate Acylation of 2-Methylcyclohexanone
Objective: To synthesize 6-acetyl-2-methylcyclohexanone via the kinetic lithium enolate.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, slowly add a solution of 2-methylcyclohexanone (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
Acylation: Add acetyl chloride (1.0 eq) dropwise to the enolate solution at -78 °C. Stir for 1-2 hours at this temperature.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still at -78 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Conclusion
Both enamine and direct enolate acylation are indispensable tools for the synthesis of 1,3-dicarbonyl compounds. The Stork enamine acylation offers a milder, more robust, and operationally simpler alternative, particularly for substrates like aldehydes that are incompatible with strong bases.[5] Its main limitation is the lack of flexibility in regiochemical control.
Conversely, direct enolate acylation provides unparalleled control over regioselectivity, allowing access to either the kinetic or thermodynamic acylation product.[9][10] This precision comes at the cost of requiring stringent, anhydrous conditions and careful management of side reactions like O-acylation and polyacylation. The choice between them is a classic synthetic trade-off between mildness and control, and a thorough understanding of each method's strengths and weaknesses is crucial for the modern synthetic chemist.
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
This document moves beyond a simple checklist, delving into the causality behind each recommendation. By understanding the chemical nature of the substance, we can create a self-validating system of protocols that empower researchers to work with confidence and security.
Hazard Assessment: A Deductive Approach
The structure of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one contains two key functional groups that dictate its reactivity and potential hazards: the enamine and the cyclohexanone-derived core. Amines and their derivatives can be corrosive and toxic, while ketones, particularly those with unsaturation, present flammability and inhalation risks.[1][2][3]
Table 1: Predicted Hazard Profile
| Hazard Category | Predicted Risk | Rationale |
| Flammability | Combustible Liquid | Similar to cyclohexanone, this compound is likely a combustible liquid. Vapors may be heavier than air and can form flammable mixtures with air.[2][4][5] |
| Acute Toxicity (Inhalation) | Harmful | Vapors may cause respiratory irritation.[6][7][8] Inhalation of vapors from related amines and ketones can lead to dizziness, headache, and other central nervous system effects.[5] |
| Skin Corrosion/Irritation | Causes Skin Irritation | Enamines and amine compounds can be irritating or corrosive to the skin upon contact.[6][9] Prolonged exposure should be avoided. |
| Eye Damage/Irritation | Causes Serious Eye Irritation | Direct contact with droplets or vapor can cause serious eye irritation or damage.[6][7][8] |
| Chemical Reactivity | Moisture and Air Sensitive | Enamines are susceptible to hydrolysis in the presence of water or acidic conditions. The compound may be sensitive to air and light, requiring storage under an inert atmosphere.[7] Reacts with strong oxidizing agents. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure.[10][11]
Primary Engineering Control: The Fume Hood
All handling of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the primary and most effective means of preventing inhalation exposure.[12][13]
Respiratory Protection
In standard laboratory operations within a functioning fume hood, additional respiratory protection is not typically required. However, in situations where ventilation is inadequate or during the cleanup of a large spill, a respirator may be necessary.[1]
-
Recommended Respirator: An air-purifying respirator (APR) equipped with organic vapor cartridges.
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields.
-
Best Practice/High-Risk Operations: Chemical splash goggles are required. For operations with a significant splash risk (e.g., transfers of large volumes, reactions under pressure), a full-face shield should be worn in addition to safety goggles.[10][11]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical. Selecting the correct gloves is crucial.
-
Glove Type: Chemical-resistant gloves are required.[14] Based on data for cyclohexanone and amines, suitable materials include Butyl rubber and Viton®.[5] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.
-
Protocol: Always inspect gloves for tears or holes before use.[14] Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly after removing gloves.[15]
Protective Clothing
Protective clothing prevents skin contact from splashes and spills.
-
Standard Use: A flame-resistant laboratory coat should be worn and fully buttoned.
-
Large Quantities: When handling larger volumes (>1L), a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are not permitted in the laboratory.
Diagram 1: PPE Selection Workflow This diagram outlines the decision-making process for selecting appropriate PPE based on the handling scenario.
Caption: PPE selection workflow based on task assessment.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Storage
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][16]
-
Container: Keep the container tightly sealed to prevent hydrolysis and vapor release.[2][7] If the material is particularly sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and sources of ignition.[2]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Transfer/Weighing: Conduct all transfers and weighing operations within the fume hood to contain any vapors.
-
Reaction Setup: When adding the chemical to a reaction vessel, do so slowly to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place.
-
Post-Reaction: Quench the reaction carefully and be aware of any potential gas evolution.
-
Decontamination: After use, decontaminate all surfaces and equipment. Wash hands thoroughly.
Emergency Response
In the event of an exposure or spill, immediate and correct action is critical.
Table 2: Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15] |
| Spill | Evacuate the immediate area. If the spill is large, alert others. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[12][17] Collect the material in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. |
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.[17]
-
Waste Classification: All waste containing 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so. Halogenated and non-halogenated waste should be kept separate.[18]
-
Containerization: Collect liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.[19]
-
Prohibition: DO NOT dispose of this chemical or its waste down the drain.[18][19]
-
Final Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[19][20]
Diagram 2: Chemical Waste Disposal Workflow This diagram illustrates the correct procedure for disposing of chemical waste generated from handling the topic compound.
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- 2. chemicals.co.uk [chemicals.co.uk]
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- 5. nj.gov [nj.gov]
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- 8. fishersci.com [fishersci.com]
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- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. carlroth.com [carlroth.com]
- 13. jcia-bigdr.jp [jcia-bigdr.jp]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. fishersci.com [fishersci.com]
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- 18. riskassess.com.au [riskassess.com.au]
- 19. collectandrecycle.com [collectandrecycle.com]
- 20. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
